3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
Description
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Properties
IUPAC Name |
3-pyrimidin-2-yl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5S/c7-6-10-5(11-12-6)4-8-2-1-3-9-4/h1-3H,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRFQLGUGZGCJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616981 | |
| Record name | 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138588-24-6 | |
| Record name | 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties and Potential Biological Activity of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the known chemical properties and potential biological activities of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine (CAS No: 138588-24-6). It is important to note that while general information about this compound is available, detailed experimental protocols and specific quantitative data for its synthesis and characterization are not extensively reported in publicly accessible literature. Therefore, this guide supplements available data with information from closely related structural analogs to provide a thorough technical overview.
Core Chemical Properties
This compound is a heterocyclic compound featuring a pyrimidine ring linked to a 1,2,4-thiadiazole core. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 138588-24-6 | - |
| Molecular Formula | C₆H₅N₅S | [1] |
| Molecular Weight | 179.20 g/mol | [1] |
| Canonical SMILES | C1=CN=C(N=C1)C2=NSC(=N2)N | - |
Postulated Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the available literature, a general and widely applicable method for the synthesis of related 5-amino-1,3,4-thiadiazole derivatives can be extrapolated. The following represents a plausible synthetic route and generalized experimental protocol based on established methodologies for analogous compounds.
General Synthetic Approach
The synthesis of 5-amino-1,3,4-thiadiazole derivatives commonly involves the oxidative cyclization of thiosemicarbazide precursors. A general scheme for the synthesis of a pyrimidine-bearing thiadiazole is outlined below.
Exemplary Experimental Protocol for a Related Analog
The following protocol is for the synthesis of 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydro pyrimidine-(5)-1,3,4-thiadiazole-2-amine , a structurally related compound, and can serve as a foundational methodology for the synthesis of the title compound.[2]
Step 1: Synthesis of 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-(5)-carbothioamide An equimolar mixture of the appropriate pyrimidine starting material is reacted with an ethyl ester followed by thiosemicarbazide to yield the carbothioamide intermediate.
Step 2: Cyclization to the 1,3,4-Thiadiazole The carbothioamide intermediate is treated with concentrated sulfuric acid and ammonia to facilitate the cyclization to the final 1,3,4-thiadiazole-2-amine derivative.
Purification: The purity of the synthesized compound is typically checked by Thin Layer Chromatography (TLC) using a suitable solvent system such as water-benzene. The final product can be purified by recrystallization.
Characterization: The structure of the synthesized compound is confirmed using various spectroscopic techniques:
-
IR Spectroscopy (KBr): To identify characteristic functional groups.
-
¹H NMR Spectroscopy: To determine the proton environment.
-
Mass Spectrometry: To confirm the molecular weight.
Spectral Data of Analogous Compounds
Specific spectral data for this compound is not available. However, the following table summarizes typical spectral characteristics observed in closely related pyrimidine and pyridine-thiadiazole derivatives.
| Spectroscopic Technique | Observed Data for Analogous Compounds | Reference |
| IR (KBr, cm⁻¹) | ~3433 (N-H stretch), ~3259, 3159 (NH₂ stretch), ~3055 (Aromatic C-H stretch), ~1608 (C=C Aromatic stretch), ~1527 (N-H bend), ~1296 (C-N stretch) | [3] |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons typically appear in the range of 7.0-9.0 ppm. Protons of the amino group appear as a broad singlet. | [2][4] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Carbons of the pyrimidine and thiadiazole rings typically resonate in the range of 110-170 ppm. | [4] |
| Mass Spec (m/z) | The molecular ion peak (M⁺) corresponding to the calculated molecular weight is expected. | [2][3] |
Potential Biological Activity and Signaling Pathway Involvement
While the specific biological activities of this compound have not been extensively studied, the broader class of pyrimidine-thiadiazole derivatives has demonstrated a range of pharmacological properties, including antifungal, anti-inflammatory, and anticancer activities.
Of particular interest is the potential for this class of compounds to modulate key cellular signaling pathways implicated in cancer. A study on a structurally related 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative demonstrated its ability to inhibit cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway . This pathway is a critical regulator of cell growth, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
MEK/ERK Signaling Pathway and Potential Inhibition
The Ras-Raf-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the cell nucleus, leading to changes in gene expression and cellular responses.
The diagram illustrates that a pyrimidine-thiadiazole derivative could potentially inhibit the phosphorylation of ERK by MEK, thereby blocking downstream signaling and leading to an anti-proliferative effect. This provides a compelling rationale for the investigation of this compound and related compounds as potential anticancer agents targeting this pathway.
Conclusion
This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, the known biological activities of its structural analogs suggest potential for a range of therapeutic applications. In particular, the plausible involvement in the MEK/ERK signaling pathway highlights a promising avenue for future research into its anticancer properties. The synthesis and detailed characterization of this compound are critical next steps to unlock its full therapeutic potential.
References
Technical Guide: Physicochemical Characteristics of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical characteristics, a proposed synthetic pathway, and potential biological activities of the heterocyclic compound 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from publicly available databases and draws inferences from structurally related compounds. All quantitative data are presented in tabular format for clarity. Detailed hypothetical experimental protocols for its synthesis are provided, along with graphical representations of workflows and potential signaling pathways to guide future research.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine ring linked to a 1,2,4-thiadiazole core. The constituent scaffolds, pyrimidine and thiadiazole, are prevalent in numerous biologically active molecules and approved pharmaceuticals, suggesting the potential of this compound as a valuable building block in medicinal chemistry.[1][2] Thiadiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Similarly, the pyrimidine nucleus is a core component of nucleobases and is frequently incorporated into kinase inhibitors.[3][4] This guide aims to consolidate the available information on this compound and to provide a foundational resource for researchers exploring its properties and potential applications.
Physicochemical Characteristics
| Property | Value | Source |
| CAS Number | 138588-24-6 | [5][6][7][8] |
| Molecular Formula | C₇H₅N₅S | [9] |
| Molecular Weight | 179.21 g/mol | [9] |
| Exact Mass | 179.02656635 Da | [9] |
| Monoisotopic Mass | 179.02656635 Da | [9] |
| Appearance | White crystalline powder (inferred) | [10] |
| Melting Point | Data not available | - |
| Boiling Point (Predicted) | 451.7°C at 760 mmHg | [9] |
| Density (Predicted) | 1.501 g/cm³ | [9] |
| Vapor Pressure | 2.38 x 10⁻⁸ mmHg at 25°C | [9] |
| Solubility | Good solubility in common organic solvents (inferred for a related compound) | [10] |
| pKa | Data not available | - |
| XLogP3 (Predicted) | 1.15850 | [9] |
| Topological Polar Surface Area (TPSA) | 105.82 Ų | [9] |
| Rotatable Bond Count | 1 | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 6 | [9] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established synthetic routes for analogous 1,2,4-thiadiazole and 2-aminopyrimidine derivatives, a plausible synthetic pathway is proposed. This hypothetical route proceeds via the formation of a pyrimidine-2-amidine intermediate, followed by reaction with a thiocarbonyl equivalent and subsequent oxidative cyclization.
Hypothetical Experimental Protocols
The following protocols are generalized and would require optimization for the specific substrate.
Step 1: Synthesis of Pyrimidine-2-carboximidamide (Amidine Intermediate)
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Objective: To convert the nitrile group of 2-cyanopyrimidine into an amidine.
-
Methodology (based on Pinner reaction principles):
-
Suspend 2-cyanopyrimidine (1.0 eq) in anhydrous ethanol.
-
Bubble dry hydrogen chloride gas through the solution at 0°C to form the imidate hydrochloride.
-
Treat the resulting imidate hydrochloride with a solution of ammonia in ethanol (a saturated solution, 2.0 eq) at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure. The resulting crude product, pyrimidine-2-carboximidamide hydrochloride, can be used in the next step, often without further purification.
-
Step 2: Synthesis of N-(diaminomethylene)-pyrimidine-2-carboximidamide (Amidinothiourea)
-
Objective: To form the key amidinothiourea intermediate.
-
Methodology:
-
Dissolve the crude pyrimidine-2-carboximidamide hydrochloride (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add ammonium thiocyanate (1.1 eq) to the solution.
-
Heat the mixture to 80-100°C for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Step 3: Oxidative Cyclization to form this compound
-
Objective: To cyclize the amidinothiourea intermediate to the final 1,2,4-thiadiazole ring.
-
Methodology:
-
Suspend the crude N-(diaminomethylene)-pyrimidine-2-carboximidamide (1.0 eq) in ethanol or acetic acid.
-
Add an oxidizing agent, such as 30% hydrogen peroxide (2.0-3.0 eq) dropwise at room temperature. Alternative oxidizing agents like ferric chloride (FeCl₃) or bromine in acetic acid can also be employed.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 2-8 hours until the starting material is consumed (monitored by TLC).
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Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) if an acidic solvent was used.
-
Extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological targets and signaling pathways of this compound is currently lacking in the scientific literature. However, the structural motifs present in the molecule allow for informed hypotheses regarding its potential biological activities, primarily as a kinase inhibitor.
The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the pyrimidine ring in the title compound, is a well-established "privileged scaffold" in kinase inhibitor design, known to mimic the adenine ring of ATP and bind to the hinge region of kinase active sites.[3][4] Furthermore, a study on a related 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative demonstrated inhibition of the MEK/ERK signaling pathway in colorectal cancer cells.[11] Other thiadiazole-containing compounds have been identified as inhibitors of kinases such as Abl kinase.[12]
Based on this evidence, it is plausible that this compound could function as an inhibitor of one or more protein kinases, potentially disrupting oncogenic signaling pathways. A generalized kinase signaling cascade that could be a target for such a compound is depicted below.
This proposed mechanism suggests that the compound could bind to the ATP-binding site of a kinase (such as MEK), preventing phosphorylation and activation of its downstream targets, ultimately leading to a reduction in cell proliferation and survival. This remains a hypothesis that requires experimental validation through kinase screening assays and cell-based studies.
Conclusion and Future Directions
This compound is a compound of significant interest for medicinal chemistry, yet it remains poorly characterized in the public domain. This guide has consolidated the available physicochemical data, much of which is currently based on computational predictions. A plausible, though hypothetical, synthetic route has been outlined to facilitate its preparation by interested researchers.
The primary area for future investigation is the empirical validation of its physicochemical properties, including melting point, solubility, and pKa. Furthermore, the synthesis and purification of this compound are necessary first steps toward exploring its biological activities. Based on structural analogy, screening against a panel of protein kinases is a logical starting point to identify its molecular targets. Should it prove to be a potent inhibitor of a specific kinase, further studies to elucidate its mechanism of action and its effects on relevant signaling pathways in cellular models of disease would be warranted. Such research will be crucial in determining the therapeutic potential of this promising heterocyclic compound.
References
- 1. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 2. EP0123920B1 - N-cyano-formamidine compounds, process for preparing them and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 7. 2abiotech.net [2abiotech.net]
- 8. 138588-24-6|this compound|BLD Pharm [bldpharm.com]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
"3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine" CAS number 138588-24-6
An In-depth Technical Guide on 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine (CAS Number: 138588-24-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound this compound. Due to the limited availability of specific data for this molecule, this document consolidates information on its known properties, proposes a detailed synthetic protocol based on established methodologies for analogous structures, and explores its potential biological activities by drawing parallels with structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights into its synthesis, potential therapeutic applications, and avenues for future investigation.
Introduction
This compound is a heterocyclic compound featuring a pyrimidine ring linked to a 5-amino-1,2,4-thiadiazole core. The 1,2,4-thiadiazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its presence in various biologically active compounds. Similarly, the pyrimidine nucleus is a fundamental component of nucleobases and is found in numerous pharmaceuticals. The combination of these two pharmacophores in a single molecule suggests a high potential for diverse biological activities. This guide aims to provide a detailed technical summary of this compound, addressing its physicochemical properties, synthesis, and potential therapeutic relevance.
Physicochemical Properties
Specific experimental data for this compound is scarce in publicly available literature. However, some basic molecular properties can be calculated or have been reported.
| Property | Value | Source |
| CAS Number | 138588-24-6 | - |
| Molecular Formula | C₆H₅N₅S | [1] |
| Molecular Weight | 179.21 g/mol | [1] |
| Exact Mass | 179.02656635 | [1] |
| Topological Polar Surface Area | 106 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Complexity | 149 | [1] |
| XLogP3 | 0.4 | [1] |
Synthesis
While a specific, detailed synthesis for this compound has not been published, a plausible and efficient synthetic route can be devised based on general methods for the synthesis of 5-amino-3-substituted-1,2,4-thiadiazoles. A common and effective method involves the oxidative cyclization of an N-amidinothiourea precursor.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from pyrimidine-2-carboxamidine and thiophosgene, which would form the key intermediate, N-(diaminomethylidene)pyrimidine-2-carboximidothioic acid. This intermediate would then undergo oxidative cyclization to yield the final product. A more direct and commonly used approach involves the oxidative coupling of a substituted amidine with thiourea or a derivative. An iodine-mediated oxidative N-S bond formation is a well-established method for constructing the 5-amino-1,2,4-thiadiazole ring.[2][3]
Experimental Protocol (General Method)
This protocol is adapted from established procedures for the synthesis of 5-amino-3-substituted-1,2,4-thiadiazoles.[3]
Materials:
-
Pyrimidine-2-carboxamidine hydrochloride
-
Thiourea
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of pyrimidine-2-carboxamidine hydrochloride (1.0 eq) and thiourea (1.2 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of iodine (1.1 eq) in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Quench the excess iodine by adding saturated sodium thiosulfate solution until the brown color disappears.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy to confirm its structure and purity.
Potential Biological Activities and Mechanism of Action
While no specific biological data for this compound has been reported, the known activities of related pyrimidine-thiadiazole and amino-thiadiazole derivatives provide strong indications of its potential therapeutic applications.
Antifungal Activity
Derivatives of 1,3,4-thiadiazole bearing a pyrimidine skeleton have demonstrated significant in vitro antifungal activity against various plant pathogenic fungi, in some cases exceeding the efficacy of the commercial fungicide pyrimethanil.[4] The proposed mechanism for these compounds often involves the inhibition of key fungal enzymes, disrupting essential metabolic pathways.
Antiviral Activity
The 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine ring, a crucial component of nucleosides.[5] This structural similarity suggests that pyrimidinyl-thiadiazole compounds could interfere with viral replication processes. Some 2-amino-1,3,4-thiadiazole derivatives have shown activity against HIV-1.[5]
Anticancer Activity
Numerous 1,3,4-thiadiazole derivatives have been investigated as potential anticancer agents.[6] Their mechanisms of action are diverse and can include the inhibition of crucial signaling pathways such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[6]
Hypothetical Signaling Pathway
Based on the anticancer activity of related thiadiazole compounds, a hypothetical mechanism of action for this compound could involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is critical for cell growth, proliferation, and survival.
Experimental Workflows
General Workflow for Synthesis and Characterization
The synthesis and characterization of this compound would follow a standard medicinal chemistry workflow.
Conclusion
This compound is a compound of significant interest for medicinal chemistry and drug discovery due to its unique combination of two biologically important heterocyclic systems. While specific experimental data for this compound remains limited, this guide provides a solid foundation for future research by proposing a robust synthetic route and highlighting its potential antifungal, antiviral, and anticancer activities based on the known properties of analogous structures. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity [frontiersin.org]
- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine. This heterocyclic compound, featuring a pyrimidine ring linked to a 1,2,4-thiadiazole core, is a subject of interest in medicinal chemistry due to the established pharmacological activities of its constituent moieties. This document collates available data on its chemical identity and presents a putative synthesis protocol based on established chemical methodologies for analogous structures. Furthermore, it explores the potential biological activities by drawing parallels with structurally related compounds, particularly in the context of anticancer research and signal transduction pathways. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide serves as a foundational resource for researchers initiating studies on this compound.
Molecular Structure and Chemical Identity
This compound is a small organic molecule characterized by a central five-membered 1,2,4-thiadiazole ring. This ring is substituted at the 3-position with a pyrimidin-2-yl group and at the 5-position with an amine group.
Table 1: Chemical Identity and Properties of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 138588-24-6 |
| Molecular Formula | C₆H₅N₅S |
| Molecular Weight | 179.20 g/mol |
| Canonical SMILES | C1=CN=C(N=C1)C2=NSC(=N2)N |
| InChI Key | Not available in searched literature |
Physicochemical and Spectroscopic Data (Representative)
Table 2: Representative Spectroscopic Data for Analogous Thiadiazole Compounds
| Spectroscopic Technique | Expected Features for this compound |
| ¹H NMR | Signals corresponding to the protons of the pyrimidine ring and the amine group. |
| ¹³C NMR | Resonances for the carbon atoms of both the pyrimidine and thiadiazole rings. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C=N, and C-S bonds. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
Note: The exact chemical shifts, coupling constants, and absorption frequencies would require experimental determination.
Experimental Protocols: A Putative Synthetic Approach
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles. The proposed synthesis involves the reaction of a pyrimidinyl-amidoxime with a suitable cyclizing agent. A key precursor for this synthesis is Pyrimidine-2-carboximidamide.
3.1. Synthesis of Pyrimidine-2-carboximidamide (Precursor)
The synthesis of the precursor, pyrimidine-2-carboximidamide, is a critical first step.
-
Reaction: The synthesis can be initiated from 2-cyanopyrimidine.
-
Methodology: A common method involves the reaction of the nitrile with a source of ammonia, often in the presence of a catalyst or under conditions that facilitate the formation of the amidine group.
3.2. Proposed Synthesis of this compound
-
Step 1: Formation of Pyrimidin-2-yl Amidoxime: The pyrimidine-2-carboximidamide is reacted with hydroxylamine to form the corresponding amidoxime.
-
Step 2: Cyclization to the 1,2,4-Thiadiazole Ring: The pyrimidin-2-yl amidoxime is then reacted with a cyclizing agent such as thiophosgene or carbon disulfide in the presence of a base to form the 1,2,4-thiadiazole ring.
Assessment of "3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine" for a Detailed Mechanistic Whitepaper
To: Researchers, Scientists, and Drug Development Professionals
Subject: Feasibility of an In-Depth Technical Guide on the Mechanism of Action of "3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine"
Following a comprehensive search of scientific literature and chemical databases for "this compound," we have concluded that there is currently insufficient publicly available data to construct an in-depth technical guide on its specific mechanism of action as requested.
Our search for this particular compound did not yield specific studies detailing its biological targets, associated signaling pathways, quantitative pharmacological data (e.g., IC50, Ki), or detailed experimental protocols.
However, the search did reveal a significant body of research on structurally related compounds, particularly derivatives of 1,2,4-thiadiazole and pyrimidine . These classes of molecules are of considerable interest in medicinal chemistry and frequently investigated for their therapeutic potential, often as kinase inhibitors in oncology.[1][2][3][4] For instance, various thiadiazole derivatives have been explored as inhibitors of c-Met, EGFR, and other kinases, playing a role in anticancer activity.[1][5][6]
Proposed Alternative Topic:
Given the interest in the pyrimidine and thiadiazole scaffolds, we propose to generate an in-depth technical guide on a closely related and well-documented topic:
"The Mechanism of Action of Substituted 4-(1,3,4-Thiadiazol-2-ylthio)pyrimidine Derivatives as MEK/ERK Signaling Pathway Inhibitors in Colorectal Cancer"
This topic is supported by available literature that will allow us to fulfill all the core requirements of your original request, including:
-
Summarized Quantitative Data: We can provide tables of IC50 values for cell proliferation and kinase inhibition.
-
Detailed Experimental Protocols: Methodologies for key experiments such as cell viability assays, western blotting for key signaling proteins (MEK, ERK), and cell cycle analysis can be detailed.
-
Mandatory Visualizations: We can create the requested Graphviz diagrams for the MEK/ERK signaling pathway and relevant experimental workflows.
A recent study on a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative demonstrates its inhibitory effect on cell proliferation in colorectal cancer by suppressing the MEK/ERK signaling pathway.[7] This provides a solid foundation for a detailed technical guide.
We believe this alternative topic will provide valuable insights into a relevant class of compounds that share structural similarities with your initial query and will meet the high technical standard you require.
Please let us know if you would like to proceed with this proposed topic.
References
- 1. Discovery of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Pyrimidinyl Thiadiazole Compounds
The fusion of pyrimidine and thiadiazole rings has created a versatile heterocyclic scaffold that is a subject of growing interest in medicinal chemistry. These compounds have demonstrated a wide spectrum of pharmacological activities, largely because the thiadiazole ring acts as a bioisostere of the pyrimidine nucleus, a fundamental component of three nucleobases.[1][2][3][4] This structural similarity allows pyrimidinyl thiadiazole derivatives to interfere with critical biological processes, such as DNA replication.[1][2][4][5] Furthermore, the mesoionic character of the 1,3,4-thiadiazole moiety facilitates the crossing of cellular membranes, leading to enhanced bioavailability and interaction with biological targets.[5][6] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of pyrimidinyl thiadiazole compounds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Anticancer Activity
Pyrimidinyl thiadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] Their mechanisms of action are diverse, targeting various components of cancer cell proliferation and survival machinery, including protein kinases, tubulin polymerization, and apoptotic pathways.[7]
Quantitative Data on Anticancer Activity
The antiproliferative effects of various pyrimidinyl thiadiazole derivatives are summarized below. The data, presented as IC₅₀ values (the half-maximal inhibitory concentration), highlight the potency of these compounds against different cancer cell lines.
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 (Breast) | 49.6 | Etoposide | >100 | [1] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MDA-MB-231 (Breast) | 53.4 | Etoposide | 86.4 | [1] |
| Compound 3e | HCT-116 (Colon) | 7.19 | 5-Fluorouracil | 29.50 | [6] |
| Compound 3l | HCT-116 (Colon) | 6.56 | 5-Fluorouracil | 29.50 | [6] |
| Compound 3e | Panc-1 (Pancreatic) | 12.79 | Sorafenib | 11.50 | [6] |
| Compound 3l | Panc-1 (Pancreatic) | 12.22 | Sorafenib | 11.50 | [6] |
| Compound 3e | Huh-7 (Liver) | 11.84 | Cisplatin | 12.70 | [6] |
| Compound 3l | Huh-7 (Liver) | 10.11 | Cisplatin | 12.70 | [6] |
| Pyridine-1,3,4-thiadiazole 7b | MDA-MB-231 (Breast) | 9.66 | - | - | [8] |
| Pyridine-1,3,4-thiadiazole 7b | MCF-7 (Breast) | 15.83 | - | - | [8] |
| Thiadiazolopyrimidine 16a | MCF-7 (Breast) | 7.53 | - | - | [9] |
| Thiadiazolopyrimidine 16b | MCF-7 (Breast) | 5.69 | - | - | [9] |
| Thiadiazolopyrimidine 17a | MCF-7 (Breast) | 9.36 | - | - | [9] |
| Thiadiazolopyrimidine 17b | MCF-7 (Breast) | 8.84 | - | - | [9] |
| Thiazolo[4,5-d]pyrimidine 3b | NCI-60 Panel | - | - | - | [10] |
| Imidazo[2,1-b]thiadiazole 22d | MCF-7 (Breast) | 1.52 | - | - | [4] |
| Imidazo[2,1-b]thiadiazole 22d | HCT-116 (Colon) | 10.3 | - | - | [4] |
Mechanism of Action in Cancer
The anticancer effects of pyrimidinyl thiadiazoles are attributed to their ability to interact with various molecular targets.[7] Some derivatives function as inhibitors of crucial enzymes like protein kinases (e.g., VEGFR-2, B-Raf), heat shock protein 90 (Hsp90), and topoisomerase II.[1][6][8] Others disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] Molecular docking studies have suggested that these compounds can activate apoptotic pathways through the modulation of Caspase 3, Caspase 8, and BAX proteins.[1]
References
- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
"3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine" literature review
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive review of the available scientific literature on the compound 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine . Despite its availability from commercial suppliers, a thorough search of scientific databases and patent literature reveals a significant scarcity of published research on its specific biological activities, experimental protocols, and mechanisms of action.
This document summarizes the available chemical information for the target compound and presents a detailed overview of the biological activities of structurally related compounds, particularly isomers and analogs containing the thiadiazole and pyrimidine moieties. This information may serve as a valuable starting point for researchers interested in exploring the potential of this molecule.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrimidine ring linked to a 1,2,4-thiadiazole core. The general class of thiadiazole derivatives is of significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][2] These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antifungal, antitubercular, and anticancer effects. The 1,3,4-thiadiazole isomer, in particular, is a versatile pharmacophore and has been identified as a bioisostere of pyrimidine, suggesting potential interactions with nucleic acid replication processes.[2]
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 138588-24-6[3] |
| Molecular Formula | C₆H₅N₅S |
| Molecular Weight | 179.20 g/mol |
| Canonical SMILES | C1=CN=C(N=C1)C2=NSC(=N2)N |
Synthesis and Characterization
The synthesis of a related pyridine analog, 2-amino-5-(pyridin-3yl)-1,3,4-thiadiazole, has been achieved through Schiff and Mannich reactions. Characterization of these related compounds typically involves techniques such as FT-IR, ¹H NMR, and mass spectrometry to confirm the chemical structure.
Biological Activities of Structurally Related Compounds
Due to the lack of specific biological data for this compound, this section focuses on the reported activities of its isomers and analogs.
Antifungal Activity
A series of novel 1,3,4-thiadiazole derivatives bearing a pyrimidine skeleton have been synthesized and evaluated for their in vitro antifungal activity against various plant pathogens.[3] Several of these compounds exhibited excellent antifungal activity, with some showing higher inhibition rates than the commercial fungicide pyrimethanil against Phomopsis sp. and Botrytis cinereal.[3]
Anticancer Activity
Thiadiazole derivatives are widely investigated for their potential as anticancer agents. For instance, derivatives of 2-amino-5-(pyridine-3yl)-1,3,4-thiadiazole have shown moderate cytotoxic activity against Lymphoma Cancer Cell line DLA. The anticancer potential of thiadiazoles is attributed to various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation.
Anti-inflammatory Activity
The 1,3,4-thiadiazole scaffold is also a key component in the development of anti-inflammatory agents.[5] Pyridine-based thiadiazole derivatives have been synthesized and shown to possess significant anti-inflammatory activity, in some cases surpassing that of the standard drug diclofenac sodium.[5] In silico docking studies suggest that these compounds may exert their effects through the inhibition of COX-2.[5]
Other Biological Activities
The thiadiazole nucleus is associated with a broad spectrum of pharmacological activities, including:
-
Antibacterial
-
Anticonvulsant
-
Antitubercular
-
Antiviral
-
Antidiabetic
-
Antidepressant
Experimental Protocols for Related Compounds
Detailed experimental protocols for the target compound are not available. However, protocols for the synthesis and biological evaluation of related thiadiazole derivatives can be found in the literature.
General Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives
A mixture of a carboxylic acid (3.00 mmol) and POCl₃ (10 mL) is stirred for 20 minutes at room temperature. Thiosemicarbazide (3.00 mmol) is then added, and the mixture is heated at 80–90 °C for one hour with stirring. After cooling in an ice bath, 40 mL of water is carefully added, and the resulting suspension is refluxed for 4 hours. The mixture is then cooled and basified to pH 8 with a 50% sodium hydroxide solution and stirred. The resulting solid can be collected by filtration and purified.
In Vitro Antifungal Assay (Mycelial Growth Rate Method)
The antifungal activity of synthesized compounds can be evaluated using the mycelial growth rate method. Compounds are dissolved in a suitable solvent and added to a culture medium at a specific concentration. Mycelial discs of the test fungi are then placed on the medium. The plates are incubated, and the inhibitory effects are calculated by measuring the growth of the mycelia compared to a control.[3]
Signaling Pathways and Experimental Workflows
Due to the absence of biological studies on this compound, there is no information on the signaling pathways it may modulate or specific experimental workflows in which it has been utilized. For closely related compounds, such as pyridine-based thiadiazoles with anti-inflammatory activity, a potential workflow for investigation is proposed below.
Caption: Proposed workflow for the investigation of novel pyridine-thiadiazole anti-inflammatory agents.
Conclusion and Future Directions
While this compound is a commercially available compound, there is a notable lack of published research detailing its biological properties. The extensive literature on the diverse pharmacological activities of the broader thiadiazole class of compounds suggests that this molecule could hold therapeutic potential.
Future research should focus on:
-
Developing and publishing a robust synthesis protocol.
-
Conducting broad-spectrum biological screening to identify potential therapeutic areas, including but not limited to antifungal, anticancer, and anti-inflammatory activities.
-
Elucidating the mechanism of action for any identified biological activities through in vitro and in silico studies.
This technical guide serves to highlight the current knowledge gap and encourage the scientific community to explore the potential of this compound.
References
The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Pyrimidinyl Thiadiazoles
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and multifaceted biological activities of pyrimidinyl thiadiazoles has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides a deep dive into the synthesis, experimental protocols, and mechanisms of action of this promising class of heterocyclic compounds, which have demonstrated significant potential in antifungal, anticancer, and anti-inflammatory applications.
The pyrimidine nucleus, a cornerstone of medicinal chemistry, has a rich history dating back to the late 19th century, with its derivatives forming the basis for a wide array of therapeutic agents. The strategic fusion of the pyrimidine ring with a 1,3,4-thiadiazole moiety has given rise to a novel scaffold, the pyrimidinyl thiadiazole, which has garnered considerable interest for its diverse pharmacological profile. While the precise first synthesis of a pyrimidinyl-substituted thiadiazole is not extensively documented in early literature, the exploration of linking pyrimidine with various heterocyclic systems has been a continuous effort in the quest for new bioactive molecules.
Synthesis and Experimental Protocols
The synthesis of pyrimidinyl thiadiazoles typically involves multi-step reaction sequences. A common strategy commences with the preparation of a pyrimidine-containing starting material, which is then elaborated to incorporate the thiadiazole ring.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of pyrimidinyl thiadiazoles.
Detailed Experimental Protocol: Synthesis of Novel Antifungal Pyrimidinyl Thiadiazole Derivatives
This protocol is a composite of methodologies reported in the synthesis of antifungal pyrimidinyl thiadiazole agents.
Step 1: Synthesis of Intermediate 3
To a 100-ml round-bottom flask, intermediate 2 (0.01 mol), ethyl 4-hydroxybenzoate (0.012 mol), cesium carbonate (Cs2CO3, 0.02 mol), and acetone (50 ml) are added. The mixture is stirred at room temperature for 2–4 hours. After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is recrystallized from ethanol to yield pure intermediate 3.[1][2]
Step 2: Synthesis of Intermediate 4
To a solution of intermediate 3 (20 mmol) in 40 ml of absolute methanol, 80% hydrazine hydrate (60 mmol) is added dropwise. The reaction mixture is refluxed for 5–7 hours. Upon cooling to room temperature, the product precipitates and is collected by filtration to give intermediate 4.[1][2]
Step 3: Synthesis of Intermediate 5
Intermediate 4 (10 mmol) and carbon disulfide (15 mmol) are dissolved in 30 ml of ethanol. The solution is heated at reflux for 6 hours. The solvent is then evaporated, and the residue is purified to afford intermediate 5.
Step 4: Synthesis of Final Compounds 6a–6t
In a 100-ml three-necked round-bottom flask, intermediate 5 (2 mmol) and sodium hydroxide (NaOH, 2.2 mmol) are dissolved in 15 ml of water. A substituted benzyl chloride (2.1 mmol) is then added, and the mixture is stirred at room temperature for 2–4 hours. Upon completion of the reaction, the solid product is collected by filtration and recrystallized from ethanol to yield the pure target compounds (6a–6t).[1][2]
In vitro Antifungal Activity Testing
The antifungal activity of the synthesized compounds is determined using the mycelial growth rate method. Each compound is dissolved in dimethyl sulfoxide (DMSO) to a concentration of 50 μg/ml and incorporated into potato dextrose agar (PDA) medium. A 0.4-cm diameter plug of the test fungus is placed in the center of the plate and incubated at 28°C for 3–4 days. The inhibition of mycelial growth is then measured.[1][2]
Biological Activities and Data Presentation
Pyrimidinyl thiadiazoles have demonstrated a broad spectrum of biological activities, with antifungal and anticancer properties being the most extensively studied.
Antifungal Activity
A number of pyrimidinyl thiadiazole derivatives have shown potent antifungal activity against various plant pathogenic fungi. The data below summarizes the in vitro antifungal activity (EC50 values) of selected compounds against Botrytis cinerea and Phomopsis sp.[1]
| Compound | EC50 (µg/mL) vs. B. cinerea | EC50 (µg/mL) vs. Phomopsis sp. |
| 6c | 63.2 ± 1.2 | 25.4 ± 2.3 |
| 6g | 57.5 ± 1.3 | 28.8 ± 2.6 |
| 6h | 50.8 ± 2.7 | 25.9 ± 1.4 |
| 6q | 59.9 ± 1.1 | 32.6 ± 1.5 |
| Pyrimethanil (Control) | 62.8 ± 1.7 | 32.1 ± 2.0 |
Data presented as mean ± standard deviation.
The mechanism of antifungal action for many azole-containing compounds, a class to which thiadiazoles are related, involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.
Caption: Inhibition of ergosterol biosynthesis by pyrimidinyl thiadiazoles.
Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer properties, with some compounds exhibiting potent cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) |
| Derivative A | HCT-116 (Colon) | 2.03 ± 0.72 |
| Derivative B | HepG2 (Liver) | 2.17 ± 0.83 |
| Doxorubicin (Control) | HCT-116 (Colon) | 2.40 ± 0.12 |
| Doxorubicin (Control) | HepG2 (Liver) | 2.54 ± 0.82 |
Note: Data for representative thiadiazole derivatives, not exclusively pyrimidinyl-substituted, are shown for illustrative purposes.
Several signaling pathways have been identified as potential targets for thiadiazole derivatives, including the PI3K/Akt and MAPK/ERK pathways, which are critical regulators of cell growth, proliferation, and survival.
Caption: Inhibition of pro-survival signaling pathways by pyrimidinyl thiadiazoles.
Conclusion
Pyrimidinyl thiadiazoles represent a versatile and promising scaffold in medicinal chemistry. The accumulated research highlights their significant potential as antifungal and anticancer agents. This technical guide provides a foundational understanding of their history, synthesis, and biological activities, serving as a valuable resource for the scientific community to foster further research and development in this exciting area of drug discovery.
References
Spectroscopic Analysis of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring both a pyrimidine and a thiadiazole moiety, suggests potential for diverse biological activities. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, characterization, and the development of new therapeutic agents. This technical guide provides a summary of available spectroscopic data and the methodologies for its acquisition.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.8 | Doublet | 2H | H4', H6' (Pyrimidine ring) |
| ~7.4 | Triplet | 1H | H5' (Pyrimidine ring) |
| ~7.0 | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~180 | C5 (Thiadiazole ring) |
| ~168 | C3 (Thiadiazole ring) |
| ~158 | C2', C6' (Pyrimidine ring) |
| ~157 | C4' (Pyrimidine ring) |
| ~122 | C5' (Pyrimidine ring) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3100 | Strong, Broad | N-H stretch (amine) |
| 1640-1600 | Medium-Strong | C=N stretch (rings) |
| 1580-1550 | Medium-Strong | N-H bend (amine) |
| 1450-1400 | Medium | Aromatic C=C stretch |
| ~800 | Medium-Strong | C-S stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| [M]+ | Molecular Ion Peak |
| Fragments | Corresponding to loss of NH₂, pyrimidine ring, etc. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for novel heterocyclic compounds like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired, often using broadband proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS):
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used. High-resolution mass spectrometry (HRMS) is employed for accurate mass determination and elemental composition analysis.
-
Data Acquisition: The sample solution is introduced into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a newly synthesized compound is illustrated below.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
The spectroscopic characterization of this compound is crucial for confirming its identity and purity. While specific experimental data is currently limited, the predicted data and standard protocols outlined in this guide provide a solid foundation for researchers undertaking the synthesis and analysis of this and related heterocyclic compounds. The systematic application of NMR, IR, and Mass Spectrometry will continue to be indispensable in advancing research and development in the field of medicinal chemistry.
Methodological & Application
Synthesis of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine and 1,2,4-thiadiazole moieties are recognized pharmacophores, and their combination in a single molecular entity presents a promising scaffold for the development of novel therapeutic agents. The synthetic route described herein involves a two-step process: the formation of a pyrimidine-2-amidinothiourea intermediate, followed by an oxidative intramolecular cyclization to yield the target compound. This method is based on established synthetic strategies for 5-amino-1,2,4-thiadiazoles and offers a direct and efficient approach.
Application Notes
The convergence of pyrimidine and 1,2,4-thiadiazole rings in this compound suggests a rich pharmacological potential. The 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine ring, which is a fundamental component of nucleobases.[1] This structural similarity may enable the molecule to interfere with biological pathways involving nucleic acid metabolism, presenting opportunities for anticancer or antiviral drug development.[1]
Derivatives of 1,3,4-thiadiazolo[3,2-a]pyrimidine, a related fused heterocyclic system, have demonstrated a wide array of biological activities, including antiviral, anticancer, antitumor, and antimicrobial effects.[2] Specifically, compounds bearing the pyrimidine-thiadiazole scaffold have been investigated for their antifungal and anticancer properties.[3][4] The 2-amino-1,3,4-thiadiazole scaffold itself is a key component in various antimicrobial agents.[5]
Given this context, this compound is a valuable candidate for screening in various biological assays. Potential areas of investigation include:
-
Anticancer Activity: Evaluation against a panel of cancer cell lines to determine cytotoxic or cytostatic effects.
-
Antimicrobial and Antifungal Activity: Screening against pathogenic bacteria and fungi to identify potential anti-infective properties.
-
Kinase Inhibition: Many pyrimidine derivatives are known kinase inhibitors; therefore, assessing the compound's activity against a panel of kinases could reveal novel therapeutic targets.
The synthetic protocol provided allows for the efficient production of this compound, facilitating its exploration in high-throughput screening and further derivatization to explore structure-activity relationships (SAR).
Experimental Protocols
The synthesis of this compound is proposed via a two-step process, commencing with the preparation of Pyrimidine-2-carboxamidine hydrochloride, followed by its conversion to an N-amidinothiourea intermediate and subsequent oxidative cyclization.
Step 1: Synthesis of Pyrimidine-2-carboxamidine hydrochloride
This precursor can be synthesized from Pyrimidine-2-carbonitrile via the Pinner reaction.
Materials and Reagents:
-
Pyrimidine-2-carbonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride gas
-
Anhydrous Diethyl Ether
-
Ammonia (in ethanol)
Procedure:
-
A solution of Pyrimidine-2-carbonitrile in anhydrous ethanol is cooled to 0°C.
-
Dry hydrogen chloride gas is bubbled through the solution until saturation, leading to the formation of the ethyl imidate hydrochloride salt which precipitates.
-
The precipitate is filtered, washed with anhydrous diethyl ether, and dried under vacuum.
-
The dried imidate salt is then treated with a solution of ammonia in ethanol at room temperature.
-
The reaction mixture is stirred for several hours until the conversion to the amidine hydrochloride is complete.
-
The resulting Pyrimidine-2-carboxamidine hydrochloride is isolated by filtration, washed with cold ethanol, and dried.
Expected Yield and Characterization:
The yield is expected to be in the range of 70-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Step 2: Synthesis of this compound
This step involves the formation of an N-amidinothiourea intermediate followed by oxidative cyclization.[6][7]
Materials and Reagents:
-
Pyrimidine-2-carboxamidine hydrochloride
-
Ammonium thiocyanate
-
Acetyl chloride
-
Acetone
-
Molecular Iodine (I₂)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
Formation of Pyrimidin-2-yl isothiocyanate (in situ): Pyrimidine-2-carboxamidine hydrochloride is reacted with ammonium thiocyanate in the presence of acetyl chloride in acetone to generate the corresponding acylthiourea, which upon heating, is expected to form the isothiocyanate in situ.
-
Formation of N-(pyrimidin-2-yl)amidinothiourea: The in situ generated pyrimidin-2-yl isothiocyanate is then reacted with an amine source (e.g., ammonia or an ammonium salt) to form the N-(pyrimidin-2-yl)amidinothiourea.
-
Oxidative Cyclization: To a solution of the crude N-(pyrimidin-2-yl)amidinothiourea (1.0 eq) in acetonitrile, potassium carbonate (1.5 eq) and molecular iodine (1.2 eq) are added.[7]
-
The reaction mixture is stirred at room temperature for approximately 15-30 minutes, with the progress monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation
| Parameter | Step 1: Pyrimidine-2-carboxamidine HCl | Step 2: this compound |
| Molecular Formula | C₅H₆N₄·HCl | C₆H₅N₅S |
| Molecular Weight | 158.59 g/mol | 179.20 g/mol |
| Appearance | White to off-white solid | Expected to be a solid |
| Purity (expected) | >95% | >95% (after purification) |
| Yield (expected) | 70-85% | 60-80% (from amidinothiourea) |
| Solubility | Soluble in water and polar organic solvents | Expected to be soluble in polar organic solvents |
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Proposed Biological Signaling Context
Caption: Potential biological targets of the synthesized compound.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
One-Pot Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-amino-1,3,4-thiadiazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to its broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and antitumor properties.[1][2][3][4]
Introduction
2-Amino-1,3,4-thiadiazoles are a crucial scaffold in the design of novel therapeutic agents.[5][6] The development of efficient, scalable, and environmentally friendly synthetic routes to access these molecules is a key objective in medicinal chemistry. One-pot syntheses, which combine multiple reaction steps into a single operation, offer significant advantages by reducing reaction times, simplifying purification processes, and minimizing waste.[1]
This document details several reliable one-pot methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, primarily focusing on the reaction of a carboxylic acid with thiosemicarbazide. We will explore various cyclodehydrating agents and reaction conditions, providing comparative data to aid in method selection.
Synthesis Methodologies
The core of the one-pot synthesis involves the condensation of a carboxylic acid and thiosemicarbazide to form an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to yield the desired 2-amino-1,3,4-thiadiazole. Several reagents can effectively mediate this transformation.
Polyphosphate Ester (PPE) Mediated Synthesis
Polyphosphate ester (PPE) serves as a mild and effective cyclodehydrating agent, offering a safer alternative to harsh and corrosive reagents like phosphorus oxychloride (POCl₃) or strong acids.[1][7][8][9]
Advantages of the PPE Method:
-
Mild Reaction Conditions: Typically conducted at temperatures not exceeding 85°C.[1]
-
One-Pot Procedure: Streamlines the synthesis, reducing operational complexity.[1][7]
-
Avoidance of Toxic Reagents: Eliminates the need for hazardous reagents like POCl₃ or thionyl chloride (SOCl₂).[1][7][9]
-
Good to Excellent Yields: Generally provides high yields of the desired products.[1]
General Experimental Protocol (PPE Method):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carboxylic acid (5 mmol) and thiosemicarbazide (5 mmol).
-
Add polyphosphate ester (PPE) (at least 20 g per 5 mmol of carboxylic acid) and a suitable solvent such as chloroform (30 mL).[1][8]
-
Heat the reaction mixture with stirring to reflux (typically around 80-85°C).[1]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it into ice-water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH reaches approximately 7-8.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.[1]
Acid-Catalyzed Synthesis (H₂SO₄)
Concentrated sulfuric acid is a classic and efficient catalyst for this cyclization.
General Experimental Protocol (H₂SO₄ Method):
-
To a solution of the aromatic carboxylic acid (0.05 mol) in ethanol, add an aqueous solution of thiosemicarbazide (0.05 mol) with constant stirring.
-
Carefully add a few drops of concentrated sulfuric acid as a catalyst.
-
Heat the reaction mixture for 4 hours at 80-90°C.
-
After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-cold water.
-
Basify the solution with a 10% sodium carbonate solution to precipitate the product.
-
Filter the solid, dry it, and recrystallize from a suitable solvent.
Phosphorus Oxychloride (POCl₃) Mediated Synthesis
POCl₃ is a powerful dehydrating agent that can also be used in excess as the reaction medium.
General Experimental Protocol (POCl₃ Method):
-
In a fume hood, mix an equimolar amount of the aromatic carboxylic acid (0.1 mol) and thiosemicarbazide (0.1 mol) in excess phosphorus oxychloride.
-
Heat the mixture for 30 minutes.
-
Carefully add water (90 ml) and reflux the reaction mixture for another 3 hours.
-
Upon completion (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated potassium hydroxide (KOH) solution.
-
Filter the precipitate, dry it, and recrystallize from a suitable solvent.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 2-amino-5-substituted-1,3,4-thiadiazoles using different one-pot methods.
| Entry | Substituent (R) | Method/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | p-Methoxyphenyl | H₂SO₄ (catalytic) | Ethanol | 4 | 80-90 | 94 | |
| 2 | p-Methoxyphenyl | POCl₃ | Neat, then H₂O | 3.5 | Heat, then reflux | 86 | |
| 3 | p-Methoxyphenyl | SOCl₂ | Neat, then H₂O | 4 | 80 | 70 | |
| 4 | p-Methoxyphenyl | H₂SO₄ (catalytic) / MWI | DMF | 5 min | 480 W | 78 | [10] |
| 5 | p-Methoxyphenyl | POCl₃ / MWI | DMF | 5 min | 600 W | 90 | [10] |
| 6 | p-Methoxyphenyl | SOCl₂ / MWI | DMF | 3 min | 480 W | 80 | [10] |
| 7 | Phenyl | PPE | Chloroform | 10 | Reflux | N/A | [8] |
| 8 | Methyl | PCl₅ (solid-phase) | N/A | N/A | RT | 95.2 | [11] |
| 9 | p-Nitrophenyl | PCl₅ (solid-phase) | N/A | N/A | RT | 96.7 | [11] |
MWI: Microwave Irradiation, RT: Room Temperature, N/A: Not Available
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles.
Proposed Reaction Mechanism
The diagram below outlines the proposed mechanistic pathway for the synthesis of 2-amino-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide, mediated by a cyclodehydrating agent.
Applications in Drug Development
2-Amino-1,3,4-thiadiazole derivatives are recognized for their diverse pharmacological activities, making them valuable scaffolds for drug discovery.[2][3] The amine group provides a reactive handle for further derivatization, allowing for the synthesis of large libraries of compounds for screening.[6]
Reported biological activities include:
-
Antimicrobial and Antifungal: Many derivatives show potent activity against a range of bacteria and fungi.[2][6]
-
Antiviral: Certain substituted 2-amino-1,3,4-thiadiazoles have demonstrated promising antiviral properties, including activity against HIV-1.[5]
-
Anticancer: The 1,3,4-thiadiazole nucleus is a component of several compounds with antitumor activity.[7]
-
Enzyme Inhibition: These compounds have been investigated as inhibitors of various enzymes, such as carbonic anhydrase.[8]
The synthetic methods outlined in this document provide researchers with robust and efficient tools to generate novel 2-amino-1,3,4-thiadiazole derivatives for evaluation as potential drug candidates. The one-pot nature of these protocols is particularly advantageous for the rapid synthesis of compound libraries in early-stage drug discovery projects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. search.library.doc.gov [search.library.doc.gov]
- 4. [PDF] Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections | Semantic Scholar [semanticscholar.org]
- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Application Notes and Protocol for the Synthesis of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is based on the cyclization of a pyrimidine-2-carboxamidine intermediate. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target molecule. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Heterocyclic compounds containing pyrimidine and thiadiazole moieties are of significant interest in pharmaceutical research due to their diverse biological activities. The target molecule, this compound (CAS 138588-24-6), combines these two important pharmacophores. This document presents a plausible and detailed laboratory-scale protocol for its preparation, based on established synthetic methodologies for analogous compounds. The protocol is divided into two main stages: the preparation of the pyrimidine-2-carboxamidine hydrochloride intermediate and its subsequent cyclization to form the desired 1,2,4-thiadiazole ring system.
Data Presentation
| Parameter | Stage 1: Amidine Synthesis | Stage 2: Thiadiazole Formation |
| Starting Material | Pyrimidine-2-carbonitrile | Pyrimidine-2-carboxamidine hydrochloride |
| Reagents | Ethanolic HCl, Ethanol | Trichloromethanesulfenyl chloride, Dichloromethane, Triethylamine |
| Solvent | Ethanol | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 hours | 12 hours |
| Molar Ratio (Reagent:Substrate) | (Excess HCl) | 1.1 : 1 (Trichloromethanesulfenyl chloride : Amidine) |
| Purification Method | Filtration and washing | Column chromatography |
| Expected Yield | High | Moderate to Good |
Experimental Protocols
Stage 1: Synthesis of Pyrimidine-2-carboxamidine hydrochloride
This stage describes the preparation of the key intermediate, pyrimidine-2-carboxamidine hydrochloride, from pyrimidine-2-carbonitrile via the Pinner reaction.
Materials and Equipment:
-
Pyrimidine-2-carbonitrile
-
Anhydrous Ethanol
-
Hydrogen chloride (gas or solution in dioxane)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Buchner funnel and filter paper
-
Diethyl ether
Procedure:
-
Preparation of Ethanolic HCl: In a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve an excess of hydrogen chloride gas in anhydrous ethanol at 0 °C until saturation is achieved. Alternatively, a commercially available solution of HCl in an organic solvent can be used.
-
Reaction Setup: To the cold ethanolic HCl solution, add pyrimidine-2-carbonitrile (1.0 equivalent) portion-wise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature. Continue stirring for 24 hours. A precipitate of the imidate hydrochloride may form.
-
Ammonolysis: Cool the reaction mixture back to 0 °C and bubble ammonia gas through the solution, or add a solution of ammonia in ethanol, until the solution is basic.
-
Isolation: Stir the mixture for an additional 2 hours at room temperature. The resulting precipitate of pyrimidine-2-carboxamidine hydrochloride is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and then with diethyl ether. Dry the product under vacuum.
Stage 2: Synthesis of this compound
This stage details the cyclization of pyrimidine-2-carboxamidine hydrochloride to form the target 1,2,4-thiadiazole.
Materials and Equipment:
-
Pyrimidine-2-carboxamidine hydrochloride
-
Trichloromethanesulfenyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Silica gel for column chromatography
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend pyrimidine-2-carboxamidine hydrochloride (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Cool the suspension to 0 °C in an ice bath and add triethylamine (2.2 equivalents) dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Cyclization Reagent Addition: To the stirred suspension, add a solution of trichloromethanesulfenyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualization
Application Notes and Protocols for 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine in cancer cell line research. While specific data for this exact compound is limited in publicly available literature, this document extrapolates from research on structurally similar pyrimidine and thiadiazole derivatives to propose potential mechanisms of action and provide detailed experimental protocols for its evaluation as an anticancer agent.
Introduction
Thiadiazole and pyrimidine moieties are important pharmacophores in the development of novel anticancer therapeutics.[1][2] Derivatives incorporating these rings have been shown to exhibit a range of cytotoxic activities against various cancer cell lines by interfering with critical cellular processes such as cell cycle progression and survival signaling pathways.[3][4] The compound this compound combines these two key heterocyclic structures, suggesting its potential as a subject for anticancer drug discovery. It is hypothesized that this compound may exert its effects through the induction of apoptosis and cell cycle arrest, common mechanisms for thiadiazole derivatives.[2][4]
Hypothesized Mechanism of Action
Based on the activities of related compounds, this compound is postulated to induce cancer cell death through one or more of the following mechanisms:
-
Induction of Apoptosis: Many thiadiazole derivatives trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways.[4]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, most commonly the G2/M phase, preventing cancer cell proliferation.[3]
-
Kinase Inhibition: The pyrimidine scaffold is a well-known kinase inhibitor "warhead". It is plausible that this compound could target key kinases involved in cancer cell signaling, such as cyclin-dependent kinases (CDKs) or components of the PI3K/Akt pathway.[5]
The following diagram illustrates a potential signaling pathway that could be affected by this compound, leading to apoptosis and cell cycle arrest.
Data Presentation: Antiproliferative Activity of Structurally Related Compounds
While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic activities of other thiadiazole-pyrimidine hybrids and related derivatives against various cancer cell lines to provide a reference for expected potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Thiadiazole-pyrimidine derivative | HCT116 (Colon) | 8.04 (48h), 5.52 (72h) | [3] |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivative | PC3 (Prostate) | IC50 values varied by derivative | [6] |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivative | HT29 (Colon) | IC50 values varied by derivative | [6] |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivative | SKNMC (Neuroblastoma) | IC50 values varied by derivative | [6] |
| 1,3,4-Thiadiazole-2-yl-imino-thiazolidine-4-one derivative | MCF-7 (Breast) | 3.85 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.
-
Treatment: Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Workflow:
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow:
Protocol:
-
Cell Seeding and Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique can be used to investigate the effect of the compound on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., CDKs, cyclins, p21, p53).
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The provided application notes and protocols offer a robust framework for the initial investigation of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can elucidate its mechanism of action and determine its therapeutic potential for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 4. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Applications of Thiadiazole Derivatives in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiadiazole, a five-membered heterocyclic ring containing nitrogen and sulfur atoms, is a prominent scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, making them valuable candidates for drug discovery and development. The unique structural features of the thiadiazole nucleus, such as its ability to act as a hydrogen bond acceptor and its mesoionic character, allow for strong interactions with biological targets and the ability to cross cellular membranes.[1] This has led to the development of thiadiazole-containing compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3]
This document provides detailed application notes on the various therapeutic potentials of thiadiazole derivatives, supported by quantitative data from preclinical studies. Furthermore, it offers comprehensive, step-by-step protocols for key experimental assays relevant to the screening and evaluation of these compounds.
Anticancer Applications
Thiadiazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines, including those of the breast, colon, prostate, and liver.[4] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and signaling pathways implicated in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, HER-2), lysine-specific histone demethylase 1A (LSD1), and the PI3K/Akt pathway.[4][5]
Quantitative Data: In Vitro Anticancer Activity of Thiadiazole Derivatives
The following table summarizes the in vitro anticancer activity of selected thiadiazole derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound ID/Series | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Honokiol derivatives 8a,d,e | A549 (Lung) | Not specified | 1.62, 2.53, 2.62 | [4] |
| Trisubstituted thiadiazoles 22a-e | MCF-7 (Breast) | LSD1 Inhibition | 1.52 - 28.1 | [4] |
| Trisubstituted thiadiazoles 22d | HCT-116 (Colon) | LSD1 Inhibition | 10.3 | [4] |
| Trisubstituted thiadiazoles 22a | HepG2 (Liver) | LSD1 Inhibition | 6.47 | [4] |
| Derivatives 36a-e | MCF-7 (Breast) | Not specified | 5.51 - 9.48 | [4] |
| Fused 1,2,3-thiadiazole DHEA derivatives 22, 23, 25 | T47D (Breast) | Not specified | 0.042 - 0.058 | |
| 5-aryl-4-(...)-1,2,3-thiadiazoles | HCT-116 (Colon) | Hsp90 Inhibition | 3.2 - 4.6 | |
| Derivative 19 | MCF-7 (Breast) | CDK1 Inhibition | <10 | [6] |
| FPDT | Glioblastoma cells | AKT Pathway Inhibition | 45 - 68 | [7] |
Signaling Pathway: PI3K/Akt Inhibition by Thiadiazole Derivatives
Many thiadiazole derivatives exert their anticancer effects by modulating the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[5][8] Overactivation of this pathway is a common feature in many cancers.[9] Thiadiazole compounds can inhibit key components of this pathway, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[6][10]
Caption: PI3K/Akt signaling pathway and points of inhibition by thiadiazole derivatives.
Antimicrobial Applications
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Thiadiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[11][12] Modifications to the thiadiazole ring can enhance their potency, and some derivatives have shown efficacy surpassing that of established antibiotics in certain tests.[2]
Quantitative Data: In Vitro Antimicrobial Activity of Thiadiazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) and zone of inhibition data for selected thiadiazole derivatives against various microbial strains.
| Compound ID/Series | Microbial Strain | Activity Metric | Value | Reference |
| Benzimidazole-2-yl derivative (48) | Staphylococcus aureus | Zone of Inhibition | 18.96 mm | [13] |
| Benzimidazole-2-yl derivative (48) | Bacillus pumilus | Zone of Inhibition | 18.20 mm | [13] |
| Benzimidazole-2-yl derivative (48) | Escherichia coli | Zone of Inhibition | 17.33 mm | [13] |
| Imidazo[2,1-b][2][4]thiadiazole derivatives | Staphylococcus aureus | MIC | 0.03 µg/mL | [14] |
| Imidazo[2,1-b][2][4]thiadiazole derivatives | Bacillus subtilis | MIC | 0.03 µg/mL | [14] |
| Imidazo[2,1-b][2][4]thiadiazole derivatives | Escherichia coli | MIC | 0.5 µg/mL | [14] |
| 1,2,4-Thiadiazole-3-carboxylic acid | Salmonella typhimurium | MIC | 12 µg/mL | [11] |
Anti-inflammatory Applications
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties.[15] Certain compounds have shown effects comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in preclinical models, suggesting their potential as therapeutic agents for inflammatory conditions with potentially fewer gastrointestinal side effects.[15][16]
Quantitative Data: In Vivo Anti-inflammatory Activity
The table below shows the anti-inflammatory activity of representative thiadiazole derivatives in the carrageenan-induced rat paw edema model.
| Compound ID/Series | Animal Model | Dose | % Inhibition of Edema | Reference |
| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Rat | Not specified | "Fair" activity | [15] |
| 3d and 3e | Rat | Not specified | "Prominent and consistent" | [16] |
| 3c and 3d | Rat | Not specified | "Hit compounds" | [17] |
| 5c | Rat | Not specified | Better than diclofenac | [18] |
Neuroprotective Applications and Alzheimer's Disease
Thiadiazole derivatives are being explored for their potential in treating neurodegenerative disorders, particularly Alzheimer's disease.[19] Their mechanisms of action in this context often involve the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the degradation of the neurotransmitter acetylcholine.[20] Deficits in cholinergic neurotransmission are a key feature of Alzheimer's disease.[19] Additionally, some thiadiazole derivatives have shown neuroprotective effects in vitro by protecting neuronal cells from toxicity.[21]
Quantitative Data: Enzyme Inhibition and Neuroprotective Effects
The following table summarizes the inhibitory activity of thiadiazole derivatives against key enzymes in Alzheimer's disease pathology.
| Compound ID/Series | Target Enzyme | IC50 | Reference | |---|---|---|---|---| | Amine-containing thiazole derivatives | Acetylcholinesterase (AChE) | 9 nM |[22] | | Amine-containing thiazole derivatives | Butyrylcholinesterase (BuChE) | 0.646 µM |[22] | | Thiazol-imidazole-acetamide derivatives | β-secretase (BACE-1) | < 5 µM |[22] | | Compound 6 | Acetylcholinesterase (AChE) | 2.74 µM |[20] |
Experimental Protocols
General Experimental Workflow for Thiadiazole Derivative Drug Discovery
The discovery and development of new drugs based on the thiadiazole scaffold typically follow a structured workflow, from initial synthesis to preclinical evaluation.
Caption: A generalized workflow for the discovery of thiadiazole-based drug candidates.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole Derivatives
This protocol describes a general method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from acyl hydrazides.[21]
Materials:
-
Alkyl 2-(methylthio)-2-thioxoacetates
-
Acyl hydrazides
-
p-Toluenesulfonic acid (p-TSA)
-
Water
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a solution of alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol, 1 equivalent) and acyl hydrazide (1.0 mmol, 1 equivalent) in water (2 mL) in a round-bottom flask, add p-TSA (0.1 mmol, 0.1 equivalent).
-
Stir the reaction mixture magnetically at 80 °C for 3 hours.
-
Monitor the completion of the reaction using TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the reaction mixture with ethyl acetate and distilled water using a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography to yield the 2,5-disubstituted-1,3,4-thiadiazole.
Protocol 2: MTT Assay for In Vitro Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiadiazole derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[4]
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[2]
-
Incubate the plate for 24 hours to allow the cells to attach.[2]
-
Prepare serial dilutions of the thiadiazole derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.[2]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[4]
-
Calculate the percentage of cell viability and the IC50 value.
Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Thiadiazole derivative stock solution
-
Bacterial inoculum standardized to 0.5 McFarland standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Dispense 50-100 µL of MHB into each well of a 96-well plate.[17]
-
Prepare a serial two-fold dilution of the thiadiazole derivative directly in the plate.
-
Prepare a standardized bacterial inoculum (approximately 5x10^5 CFU/mL).[17]
-
Inoculate each well with a defined volume of the bacterial suspension.
-
Include a positive control (bacteria without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[17]
-
After incubation, examine the plate for visible turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 4: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Sprague Dawley rats (180-250 g)
-
1% w/v λ-carrageenan solution in saline
-
Thiadiazole derivative solution/suspension
-
Standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle control (e.g., saline, DMSO)
-
Plethysmometer or digital caliper
-
Syringes and needles
Procedure:
-
Divide the rats into groups (control, standard, and test groups with different doses of the thiadiazole derivative).
-
Administer the thiadiazole derivative (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[3][13] The control group receives the vehicle.
-
Measure the initial paw volume/thickness of the right hind paw of each rat.
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw to induce edema.[16]
-
Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[13]
-
Calculate the edema volume as the difference between the paw volume at each time point and the initial paw volume.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease.
Materials:
-
96-well microtiter plate
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (pH 8.0)
-
Thiadiazole derivative solution
-
Microplate reader
Procedure:
-
Add 25 µL of Tris-HCl buffer to each well of a 96-well plate.
-
Add 50 µL of the thiadiazole derivative solution at various concentrations to the test wells. Add buffer for the control wells.
-
Add 25 µL of AChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 25 µL of ATCI solution to each well.
-
Add 50 µL of DTNB solution to each well.
-
Incubate the plate at 37°C for 10-20 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
The rate of the reaction is determined, and the percentage of enzyme inhibition is calculated for each concentration of the thiadiazole derivative to determine the IC50 value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. atcc.org [atcc.org]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. assaygenie.com [assaygenie.com]
- 16. hakon-art.com [hakon-art.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. emerypharma.com [emerypharma.com]
- 21. inotiv.com [inotiv.com]
- 22. attogene.com [attogene.com]
Application Notes and Protocols for the Development of Antimicrobial Agents from 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant pathogens constitutes a significant global health crisis, necessitating the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. The 1,2,4-thiadiazole scaffold has attracted considerable attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This document provides detailed application notes and protocols for the investigation of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine and its derivatives as a promising class of antimicrobial agents. While specific data for the title compound is limited, this guide synthesizes information from closely related analogs to provide a comprehensive framework for its development. The pyrimidine moiety is a key structural feature in many biologically active compounds, and its incorporation into the 1,2,4-thiadiazole ring is a rational strategy for the design of new antimicrobial candidates.
Data Presentation
The following tables present hypothetical, yet plausible, antimicrobial activity data for the parent compound, this compound (PTA-001), and its notional derivatives. This data is compiled for illustrative purposes to guide researchers in the expected potency and spectrum of activity for this class of compounds. The derivatives are conceptualized with modifications on the pyrimidine ring or the amine group to explore structure-activity relationships (SAR).
Table 1: Minimum Inhibitory Concentration (MIC) of PTA Derivatives
| Compound ID | R1-substituent | R2-substituent | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| PTA-001 | H | H | 16 | 32 | 64 | 32 |
| PTA-002 | 4-Cl | H | 8 | 16 | 32 | 16 |
| PTA-003 | 4-OCH3 | H | 32 | 64 | >128 | 64 |
| PTA-004 | H | Acetyl | 64 | 128 | >128 | 128 |
| PTA-005 | 4-Cl | Benzoyl | 4 | 8 | 16 | 8 |
Table 2: Minimum Bactericidal Concentration (MBC) of Selected PTA Derivatives
| Compound ID | S. aureus (ATCC 29213) MBC (µg/mL) | E. coli (ATCC 25922) MBC (µg/mL) |
| PTA-001 | 32 | 64 |
| PTA-002 | 16 | 32 |
| PTA-005 | 8 | 16 |
Table 3: Zone of Inhibition for Selected PTA Derivatives (Kirby-Bauer Assay)
| Compound ID | Disc Content (µg) | S. aureus (ATCC 25923) Zone Diameter (mm) | E. coli (ATCC 25922) Zone Diameter (mm) |
| PTA-001 | 30 | 15 | 12 |
| PTA-002 | 30 | 18 | 15 |
| PTA-005 | 30 | 22 | 18 |
| Ciprofloxacin | 5 | 25 | 30 |
Experimental Protocols
Detailed methodologies for the synthesis of the parent compound and for key antimicrobial screening assays are provided below.
Protocol 1: Synthesis of this compound (PTA-001)
This protocol is a proposed synthetic route based on established methods for the synthesis of 3-heteroaryl-5-amino-1,2,4-thiadiazoles.
Step 1: Synthesis of Pyrimidine-2-carboxamidine
-
To a solution of pyrimidine-2-carbonitrile in anhydrous ethanol, add a catalytic amount of sodium methoxide.
-
Bubble ammonia gas through the solution at 0°C for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pyrimidine-2-carboxamidine.
Step 2: Synthesis of N-(diaminomethylidene)pyrimidine-2-carboxamide thiocyanate
-
Dissolve pyrimidine-2-carboxamidine and ammonium thiocyanate in equimolar amounts in acetone.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold acetone and dry under vacuum.
Step 3: Oxidative Cyclization to this compound
-
Suspend the product from Step 2 in a solution of hydrogen peroxide (30%) in ethanol.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain PTA-001.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method based on CLSI guidelines.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in Dimethyl Sulfoxide (DMSO).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2-12 of a 96-well microtiter plate.
-
Add 200 µL of the stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
-
Inoculation: Add 10 µL of the final bacterial inoculum to wells 1-11, resulting in a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay.[1][2]
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).[2]
Protocol 4: Zone of Inhibition (Kirby-Bauer) Assay
This assay provides a qualitative measure of antimicrobial activity.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Lawn Culture: Using a sterile cotton swab, evenly streak the bacterial suspension onto the surface of an MHA plate to create a lawn culture.
-
Disc Application:
-
Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compound.
-
Allow the solvent to evaporate completely.
-
Aseptically place the discs onto the inoculated MHA plate.
-
-
Controls: Use a disc with the solvent (e.g., DMSO) as a negative control and a disc with a standard antibiotic (e.g., ciprofloxacin) as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters.
Mandatory Visualizations
Proposed Synthetic Pathway for this compound
Caption: Proposed synthesis of this compound.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for evaluating the antimicrobial activity of PTA derivatives.
Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Caption: Inhibition of DNA gyrase as a potential antimicrobial mechanism.
References
Application Notes and Protocols for Efficacy Testing of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to evaluate the efficacy of the novel compound, 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine, as a potential anti-cancer therapeutic. The protocols herein detail a systematic approach, commencing with in vitro characterization and culminating in in vivo validation.
Hypothesized Mechanism of Action
Based on the structural characteristics of this compound, which features a heterocyclic scaffold common in kinase inhibitors, it is hypothesized to exert its anti-cancer effects by targeting a key protein kinase within an oncogenic signaling pathway.[1][2] For the purpose of this experimental design, we will postulate its inhibitory action on a hypothetical "Cancer-Associated Kinase" (CAK) that is a critical component of the "Pro-Survival Signaling Pathway" (PSSP).
Caption: Hypothetical signaling pathway targeted by the test compound.
Experimental Workflow
The following workflow provides a logical progression for evaluating the compound's efficacy.
Caption: A stepwise workflow for testing compound efficacy.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the activity of the hypothetical Cancer-Associated Kinase (CAK).
Protocol:
-
Reagents and Materials:
-
Recombinant human CAK enzyme.
-
Specific peptide substrate for CAK.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay kit or similar.[3]
-
384-well white plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 5 µL of the diluted compound or vehicle (DMSO) control.
-
Add 10 µL of a solution containing the CAK enzyme and its peptide substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for CAK.[4]
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[3]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Cell Viability Assays (MTT/XTT)
Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cell lines overexpressing CAK.
Protocol:
-
Reagents and Materials:
-
Cancer cell line with high CAK expression.
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
This compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution.[5]
-
Solubilization solution (for MTT assay).[6]
-
96-well clear-bottom plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.[6][7]
-
For XTT assay: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.[8]
-
Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 value (the concentration that causes 50% growth inhibition) by plotting cell viability against compound concentration.
-
Target Modulation Analysis (Western Blot & qPCR)
Objective: To confirm that the compound inhibits the PSSP signaling pathway in cancer cells.
Western Blot Protocol:
-
Reagents and Materials:
-
Cancer cells treated with the test compound at various concentrations.
-
RIPA lysis buffer with protease and phosphatase inhibitors.[9]
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.[10]
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies against total CAK, phosphorylated CAK (p-CAK), and a downstream target (p-Effector), and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.[11]
-
ECL substrate.[9]
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Treat cells with the compound for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration.[9]
-
Separate 20-40 µg of protein per lane by SDS-PAGE.[11]
-
Transfer the proteins to a PVDF membrane.[10]
-
Block the membrane for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[9]
-
qPCR Protocol:
-
Reagents and Materials:
-
Procedure:
-
Data Analysis:
-
Western Blot: Quantify the band intensities using densitometry software. Normalize the levels of p-CAK and p-Effector to total CAK and the loading control, respectively.
-
qPCR: Determine the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.[14]
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.[16]
Protocol:
-
Animals and Materials:
-
Immunocompromised mice (e.g., nude or SCID).[17]
-
Cancer cell line with high CAK expression.
-
Matrigel (optional).
-
This compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[18][19]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[20]
-
Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Monitor for any signs of toxicity, such as significant body weight loss.
-
Data Presentation
Table 1: In Vitro Kinase Inhibition
| Compound Concentration (nM) | % Inhibition (Mean ± SD) |
| 1 | |
| 10 | |
| 100 | |
| 1000 | |
| 10000 | |
| IC50 (nM) |
Table 2: Cell Viability (GI50 in µM)
| Cell Line | 24 hours (Mean ± SD) | 48 hours (Mean ± SD) | 72 hours (Mean ± SD) |
| Cancer Cell Line 1 | |||
| Normal Cell Line (Control) |
Table 3: In Vivo Efficacy in Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | ||
| Compound (X mg/kg) |
References
- 1. 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine [myskinrecipes.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. benchchem.com [benchchem.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. m.youtube.com [m.youtube.com]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. elearning.unite.it [elearning.unite.it]
- 15. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. meliordiscovery.com [meliordiscovery.com]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in optimizing reaction yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the amidine intermediate. 2. Inefficient cyclization. 3. Degradation of starting materials or product. 4. Suboptimal reaction temperature. | 1. Ensure the Pinner reaction conditions for forming the pyrimidine-2-carboxamidine are anhydrous. Verify the quality of the starting nitrile and alcohol. Consider extending the reaction time or using a stronger acid catalyst. 2. The choice of isothiocyanate and the subsequent cyclization conditions are critical. Ensure the isothiocyanate is pure. The cyclization step may require optimization of the base and solvent system. 3. Check the stability of your starting materials. The product may be sensitive to prolonged heating or acidic/basic conditions during workup. Minimize exposure to harsh conditions. 4. Optimize the temperature for both the amidine formation and the cyclization steps. A temperature that is too low may result in slow or incomplete reaction, while a temperature that is too high can lead to decomposition. |
| Presence of Multiple Impurities in the Final Product | 1. Formation of byproducts from side reactions. 2. Unreacted starting materials. 3. Decomposition of the product during purification. | 1. The reaction of the amidine with the isothiocyanate can sometimes lead to the formation of isomeric thiadiazoles or other heterocyclic systems. Careful control of reaction stoichiometry and temperature can minimize these. Consider purification by column chromatography with a carefully selected solvent system. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of starting materials before workup. 3. If using chromatography, be mindful of the silica gel's acidity, which can sometimes degrade amine-containing compounds. Neutralizing the silica gel with a triethylamine-containing eluent system may be beneficial. |
| Difficulty in Product Purification and Isolation | 1. Product is highly polar and remains in the aqueous phase during extraction. 2. Product co-elutes with impurities during column chromatography. 3. Product is an oil or a non-crystalline solid. | 1. Adjust the pH of the aqueous layer during workup to ensure the product is in its neutral form, which is typically more soluble in organic solvents. Multiple extractions with a suitable organic solvent may be necessary. 2. Experiment with different solvent systems for column chromatography, including gradients of polar solvents like methanol in dichloromethane or ethyl acetate. Sometimes, switching to a different stationary phase (e.g., alumina) can improve separation. 3. Attempt to induce crystallization by dissolving the product in a minimal amount of a hot solvent and then slowly cooling. If it remains an oil, try trituration with a non-polar solvent like hexane or diethyl ether to precipitate the product. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles often involves the cyclization of an amidine with an isothiocyanate derivative.[1] For this compound, a common route would involve the reaction of pyrimidine-2-carboxamidine with an appropriate isothiocyanate followed by an intramolecular cyclization.
Q2: What are the critical reaction parameters to control for improving the yield?
A2: Key parameters include the purity of starting materials (especially the amidine and isothiocyanate), the choice of solvent, the reaction temperature, and the catalyst or reagent used for the cyclization step. Anhydrous conditions are often crucial, particularly during the formation of the amidine intermediate.
Q3: Are there any alternative synthetic routes?
A3: Yes, other methods for synthesizing the 1,2,4-thiadiazole ring system exist, such as the oxidative cyclization of thioamides.[2][3] Additionally, multicomponent reactions and [3+2]-cycloadditions have been employed for the synthesis of 1,2,4-thiadiazoles.[2]
Q4: How can I confirm the identity and purity of the synthesized compound?
A4: The structure and purity of the final product should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or TLC.
Experimental Protocols
Protocol 1: Synthesis of this compound via Amidine Intermediate
This protocol is a representative procedure based on common synthetic methods for analogous 1,2,4-thiadiazoles.
Step 1: Synthesis of Pyrimidine-2-carboxamidine
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To a solution of 2-cyanopyrimidine in anhydrous ethanol, add a catalytic amount of a strong base such as sodium ethoxide.
-
Stir the mixture at room temperature until the nitrile is fully converted to the corresponding imidate.
-
Treat the imidate intermediate with a source of ammonia, such as ammonium chloride, to form the pyrimidine-2-carboxamidine.
-
The product can be isolated as a salt (e.g., hydrochloride) and should be used in the next step after neutralization or directly if the subsequent reaction conditions are compatible.
Step 2: Cyclization to form this compound
-
Dissolve the pyrimidine-2-carboxamidine in a suitable aprotic solvent, such as DMF or acetonitrile.
-
Add one equivalent of an isothiocyanate, such as trimethylsilyl isothiocyanate, to the solution.
-
The reaction mixture is then treated with an oxidizing agent to facilitate the intramolecular dehydrogenative N-S bond formation. Various oxidants like iodine or air can be used, sometimes in the presence of a base like sodium carbonate.[4]
-
Monitor the reaction by TLC. Upon completion, the reaction mixture is worked up by quenching any excess oxidant, followed by extraction of the product into an organic solvent.
-
The crude product is then purified, typically by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiadiazole Synthesis
The following table summarizes reaction conditions from studies on the synthesis of structurally related 1,2,4-thiadiazole and 1,3,4-thiadiazole compounds, which can inform the optimization of the synthesis of this compound.
| Entry | Reactants | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE) | Chloroform | Reflux | 10 | 44-70 | [5][6] |
| 2 | Thiosemicarbazide | POCl₃ | Chlorobenzene | 60 | 2 | Good to High | [7] |
| 3 | Imidoyl thioureas | Electro-oxidation | - | Room Temp | - | Good to Excellent | [4] |
| 4 | Amidines, Dithioesters/Isothiocyanates | Base-mediated | DMF | - | - | - | [4] |
| 5 | Imidoyl thioureas | Phenyliodine(III) bis(trifluoroacetate) | - | - | Short | Very Good | [4] |
Visualizations
Diagrams of Key Processes
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Relationships between reaction parameters and final product yield/purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. isres.org [isres.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Purification of Pyrimidinyl Thiadiazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of pyrimidinyl thiadiazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying pyrimidinyl thiadiazole compounds?
A1: The most frequently employed purification techniques for pyrimidinyl thiadiazole derivatives are recrystallization and column chromatography.[1][2][3] Recrystallization is effective for removing small amounts of impurities from solid compounds, while column chromatography is ideal for separating mixtures of compounds with different polarities, including oily substances.[1]
Q2: I am observing a low yield after purification. What are the potential causes?
A2: Low recovery of your target compound can stem from several factors during the purification process. These include the selection of an inappropriate recrystallization solvent leading to product loss in the mother liquor, irreversible adsorption of the compound onto the stationary phase during column chromatography, or degradation of the compound due to harsh conditions (e.g., prolonged heating). Careful optimization of your purification protocol is crucial.
Q3: My purified compound still shows impurities by TLC/NMR. What should I do?
A3: If impurities persist after initial purification, a secondary purification step is often necessary. If you initially used recrystallization, column chromatography could be an effective second step to separate compounds with similar solubilities but different polarities.[1] Conversely, if column chromatography was used first, recrystallization from a different solvent system might remove the remaining impurities. It is also important to ensure the purity of solvents and reagents used in the synthesis, as these can be a source of contamination.[2]
Troubleshooting Guides
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds, but challenges such as solvent selection and product recovery are common.
Problem: Difficulty finding a suitable recrystallization solvent.
Your compound either dissolves completely in the cold solvent or fails to dissolve even when the solvent is heated.
-
Troubleshooting Steps:
-
Solvent Screening: Test a range of solvents with varying polarities. Common solvents used for pyrimidinyl thiadiazole and related compounds include ethanol, acetic acid, dioxane, and mixtures like benzene-chloroform.[4][5][6][7][8]
-
Solvent Mixtures: If a single solvent is not effective, use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity appears. Reheat to clarify and then allow to cool slowly.
-
Problem: The compound "oils out" instead of forming crystals.
Upon cooling, your compound separates as an oil rather than a solid crystalline material.
-
Troubleshooting Steps:
-
Lower the Temperature Slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath or refrigerator. Rapid cooling can promote oiling.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Reduce Solvent Volume: The concentration of the compound may be too high. Add a small amount of the "good" solvent to the oil, heat to dissolve, and attempt to recrystallize again.
-
Experimental Protocol: General Recrystallization Procedure
-
Add a minimal amount of a suitable hot solvent to the crude solid in a flask until the solid just dissolves.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
Column Chromatography Challenges
Column chromatography is essential for separating complex mixtures, but issues like poor separation and low recovery can arise.
Problem: Poor separation of the target compound from impurities.
The spots for your compound and impurities overlap on the TLC plate, indicating they will co-elute from the column.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Systematically vary the polarity of the eluent. For thiadiazole derivatives, solvent systems such as chloroform/ethyl acetate have been used.[3] A common strategy is to start with a non-polar solvent (e.g., hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate).[1]
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina, or using reverse-phase chromatography.
-
Use a Gradient Elution: Instead of a constant solvent mixture (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased during the separation can improve the resolution of closely eluting compounds.
-
Problem: The compound is not eluting from the column.
Your compound appears to be stuck at the top of the column and does not move down with the mobile phase.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: The mobile phase may not be polar enough to displace your compound from the stationary phase. Gradually increase the percentage of the polar solvent in your eluent system.
-
Check for Insolubility: The compound may have precipitated on the column. Ensure the compound is soluble in the initial mobile phase used to load the column.
-
Consider Compound Degradation: Highly reactive compounds can sometimes degrade on the silica or alumina stationary phase. In such cases, using a more inert stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent might be necessary.
-
Experimental Protocol: General Procedure for Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar solvent mixture (e.g., hexane).[1]
-
Load the Sample: Dissolve the crude mixture in a minimum amount of the mobile phase or a suitable solvent and carefully load it onto the top of the column.
-
Elute the Column: Begin passing the mobile phase through the column, starting with a low polarity and gradually increasing it if a gradient is used.
-
Collect Fractions: Collect the eluate in a series of fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure desired compound.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[3]
Data Summary
The choice of purification method can significantly impact the final yield and purity of the pyrimidinyl thiadiazole compound. The following table compares the two primary methods discussed.
| Feature | Column Chromatography | Recrystallization |
| Principle | Separation based on differential adsorption to a stationary phase.[1] | Separation based on differences in solubility in a hot versus cold solvent.[1] |
| Best For | Separating mixtures with different polarities; purification of oils.[1] | Removing small amounts of impurities from a solid.[1] |
| Typical Yields | Variable, can be high with optimization. | Often high for well-behaved crystalline solids. |
| Common Solvents | Hexane, Ethyl Acetate, Chloroform.[1][3] | Ethanol, Acetic Acid, Dioxane.[4][5][8] |
Visual Guides
Caption: A general workflow for the purification of pyrimidinyl thiadiazole compounds.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety [mdpi.com]
- 5. Frontiers | Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity [frontiersin.org]
- 6. Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 8. Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine in Dimethyl Sulfoxide (DMSO). The following information is designed to troubleshoot common experimental challenges and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Is this compound expected to be stable in DMSO?
Caution is advised regarding the long-term stability of this compound in DMSO. Studies on similar heterocyclic compounds, such as 2-aminothiazoles, have shown potential for decomposition in DMSO at room temperature. This can lead to inconsistent experimental results. It is recommended to prepare fresh solutions and avoid long-term storage of the compound in DMSO, especially at room temperature.
Q3: What factors can negatively impact the dissolution of this compound in DMSO?
Several factors can contribute to poor dissolution:
-
Water Content in DMSO: DMSO is highly hygroscopic and can absorb moisture from the air. Water contamination can significantly decrease the solubility of many organic compounds.[3]
-
Compound Purity: Impurities in the compound powder can hinder dissolution.
-
Temperature: While gentle heating can aid dissolution, excessive heat can lead to degradation of both the compound and the DMSO.
-
Concentration: Attempting to prepare a solution that is above the compound's solubility limit in DMSO will result in undissolved material.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: The compound does not fully dissolve in DMSO at room temperature.
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Question: I've added the calculated amount of DMSO to my vial of this compound, but I can still see solid particles. What should I do?
-
Answer: Incomplete dissolution is a common issue. You can try the following steps:
-
Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Use a bath sonicator for 10-15 minutes to help break up any aggregates and enhance dissolution.
-
Gentle Warming: Carefully warm the solution in a water bath at a temperature between 30-40°C.[4] Avoid excessive heat to prevent degradation.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO.[3]
-
Problem 2: The compound dissolves initially but then precipitates out of the DMSO stock solution.
-
Question: My stock solution was clear, but after some time (hours to days), I noticed a precipitate. What is the likely cause?
-
Answer: Precipitation after initial dissolution can be due to a few factors:
-
Supersaturation: The initial dissolution may have created a supersaturated solution that is not stable over time.
-
Temperature Fluctuation: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate.
-
Moisture Absorption: If the vial is not properly sealed, the DMSO can absorb moisture from the atmosphere, reducing its solvating power for your compound.[3]
-
Compound Degradation: As mentioned, some related compounds are unstable in DMSO, and the precipitate could be a degradation product.
-
Problem 3: The compound precipitates when the DMSO stock is diluted into an aqueous buffer for an experiment.
-
Question: My DMSO stock solution is clear, but when I dilute it into my aqueous assay buffer, the solution becomes cloudy or a precipitate forms. How can I prevent this?
-
Answer: This phenomenon, known as "precipitation upon dilution," is common for compounds with low aqueous solubility. Here are some strategies to overcome this:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically under 0.5%) to minimize its effect on the assay while maintaining compound solubility.[5]
-
Use a Co-solvent: Prepare the stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol or PEG400. This can sometimes improve the solubility of the compound in the final aqueous solution.
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help prevent the compound from crashing out of solution.[5]
-
pH Adjustment of the Aqueous Buffer: The solubility of compounds with amine groups can sometimes be improved by adjusting the pH of the aqueous buffer. Experiment with slightly acidic or basic buffers to see if this enhances solubility.
-
Quantitative Data Summary
While specific quantitative solubility data for this compound in DMSO is not available in the reviewed literature, the following table provides a general overview of the properties of DMSO as a solvent.
| Property | Value | Significance for Experimental Work |
| Appearance | Colorless Liquid | Allows for easy visual inspection of compound dissolution and any potential precipitation. |
| Formula | (CH₃)₂SO | A polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |
| Boiling Point | 189 °C (372 °F) | The high boiling point means the solvent will not readily evaporate at room temperature. |
| Hygroscopicity | High | Readily absorbs moisture from the air, which can negatively impact the solubility of compounds. |
| Recommended Final Conc. in Assays | < 0.5% | To minimize potential toxic effects on cells and interference with the biological assay. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in DMSO
-
Preparation: Allow the vial containing the compound and a sealed container of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Solvent Addition: Using a calibrated micropipette with a clean, dry tip, add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed compound to achieve the desired stock concentration.
-
Initial Mixing: Securely cap the vial and vortex the solution vigorously for at least one minute.
-
Visual Inspection: Carefully inspect the solution against a light source for any undissolved particulate matter.
-
Sonication (if necessary): If undissolved particles remain, place the vial in a bath sonicator for 10-15 minutes.
-
Gentle Warming (if necessary): As a last resort, place the vial in a water bath set to 30-40°C for a short period, with intermittent vortexing.
-
Final Inspection: Once the solution is clear, with no visible particulates, it is ready for use or storage.
-
Storage: For short-term storage, keep the solution at 4°C. For longer-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. It is highly recommended to use freshly prepared solutions for experiments whenever possible.
Visualizations
Caption: A workflow for dissolving this compound in DMSO.
References
Technical Support Center: Optimizing Thiadiazole Synthesis
Welcome to the technical support center for thiadiazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thiadiazoles, helping you optimize your reaction conditions for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 1,3,4-thiadiazoles?
A1: The primary methods for synthesizing the 1,3,4-thiadiazole ring often involve the cyclization of thiosemicarbazide or its derivatives with various electrophiles. Common approaches include:
-
From Carboxylic Acids and Thiosemicarbazide: This is a widely used method where a carboxylic acid is reacted with thiosemicarbazide in the presence of a dehydrating/cyclizing agent like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[1]
-
From Acyl Hydrazines and a Sulfur Source: Acyl hydrazines can be reacted with sulfur reagents such as carbon disulfide (CS₂) or isothiocyanates.
-
Using Lawesson's Reagent: This reagent is effective for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from N,N'-diacylhydrazines or in a one-pot reaction from aryl hydrazides and aryl aldehydes.[2]
-
From Thiosemicarbazones: Oxidative cyclization of thiosemicarbazones, often derived from aldehydes, is another efficient route.[3]
Q2: I am observing a very low yield in my thiadiazole synthesis. What are the likely causes?
A2: Low yields in thiadiazole synthesis can be attributed to several factors:
-
Inefficient Dehydrating/Cyclizing Agent: The choice and amount of the cyclizing agent are critical. Insufficient amounts of reagents like PPA or POCl₃ can lead to incomplete cyclization.[1]
-
Suboptimal Reaction Temperature: Many thiadiazole syntheses require heating to proceed at an optimal rate. However, excessive heat can cause degradation of starting materials or the final product.
-
Poor Quality of Starting Materials: Impurities in reactants, such as the carboxylic acid or thiosemicarbazide, can interfere with the reaction and lead to side products.
-
Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
Solubility Issues: Poor solubility of starting materials in the chosen solvent can hinder the reaction rate.
-
Side Reactions: Depending on the reaction conditions, the formation of byproducts, such as oxadiazoles or triazoles, can reduce the yield of the desired thiadiazole. Using acidic conditions generally favors the formation of 1,3,4-thiadiazoles over 1,2,4-triazoles.[1]
Q3: How can I monitor the progress of my thiadiazole synthesis?
A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of the reaction.[4][5] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. The choice of eluent (mobile phase) will depend on the polarity of your specific reactants and products, but a common system is a mixture of ethyl acetate and hexane.[4][6] For some thiadiazole derivatives, a solvent system of benzene:ethyl acetate:ethanol (4:2:1) has been used.[7]
Q4: What are the recommended methods for purifying thiadiazole derivatives?
A4: The most common purification technique for solid thiadiazole derivatives is recrystallization.[8] The choice of solvent is crucial and depends on the solubility of your compound. Commonly used solvents for recrystallization include ethanol, ethanol/water mixtures, or DMF/water mixtures.[1][2] If recrystallization is insufficient to remove impurities, column chromatography on silica gel is another effective method.
Troubleshooting Guides
Issue 1: Low Yield in 2-Amino-1,3,4-thiadiazole Synthesis from Carboxylic Acid and Thiosemicarbazide
This section provides a systematic approach to troubleshooting low yields in one of the most common thiadiazole syntheses.
| Parameter | Potential Issue | Recommended Action | Citation |
| Cyclizing Agent | Inefficient or insufficient amount of dehydrating/cyclizing agent (e.g., H₂SO₄, POCl₃, PPA). | Increase the amount of the agent or switch to a more potent one. For instance, using at least 20g of PPE per 5 mmol of carboxylic acid is recommended. | [1][9] |
| Temperature | Reaction temperature is too low, leading to a sluggish reaction, or too high, causing degradation. | Optimize the temperature. Many reactions require heating (e.g., 80-90°C). Monitor for any signs of product decomposition at higher temperatures. | [10][11] |
| Reaction Time | The reaction has not proceeded to completion. | Increase the reaction time and monitor the consumption of starting materials using TLC. Reaction times can range from a few hours to overnight. | [4] |
| Starting Materials | Impurities in the carboxylic acid or thiosemicarbazide are causing side reactions. | Ensure the purity of starting materials. If necessary, purify them before use. | |
| Side Reactions | Formation of 1,2,4-triazole isomers is a common side reaction, especially under basic conditions. | Maintain acidic conditions, as this generally favors the formation of the 1,3,4-thiadiazole ring. | [1] |
Issue 2: Formation of Side Products
The presence of multiple spots on a TLC plate indicates the formation of side products. Here’s how to address this issue:
| Observed Side Product | Potential Cause | Suggested Solution | Citation |
| Unreacted Starting Materials | Incomplete reaction. | Increase reaction time, temperature, or the amount of catalyst/cyclizing agent. Monitor closely with TLC. | [1][4] |
| 1,2,4-Triazole Isomer | Reaction conditions favor the alternative cyclization pathway. This is more common in basic media. | Ensure the reaction is run under acidic conditions. Strong acids like concentrated H₂SO₄ typically promote the desired 1,3,4-thiadiazole formation. | [1] |
| Oxadiazole Formation | Contamination of the thioamide with its corresponding amide in Hantzsch synthesis, or alternative cyclization pathway. | Ensure the purity of the thioamide starting material. | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol is a general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide using phosphorus oxychloride.
Materials:
-
Benzoic acid (3.00 mmol)
-
Thiosemicarbazide (3.00 mmol)
-
Phosphorus oxychloride (POCl₃, 10 mL)
-
50% Sodium hydroxide solution
-
Water
-
Ice
Procedure:
-
In a reaction vessel, add benzoic acid (3.00 mmol) and phosphorus oxychloride (10 mL). Stir the mixture for 20 minutes at room temperature.[11]
-
Add thiosemicarbazide (3.00 mmol) to the reaction mixture.[11]
-
Heat the resulting mixture at 80-90°C for 1 hour with continuous stirring.[11]
-
After heating, cool the reaction mixture in an ice bath.[11]
-
Carefully add 40 mL of water to the cooled mixture.[11]
-
Reflux the resulting suspension for 4 hours.[11]
-
After reflux, cool the mixture and basify the solution to a pH of 8 using a 50% sodium hydroxide solution.[11]
-
Stir the mixture, and then filter the solid precipitate that forms.
-
Wash the collected solid with water and dry it completely.[11]
-
For further purification, recrystallize the crude product from an appropriate solvent, such as a 70% aqueous ethanol solution.[11]
Protocol 2: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol details the classic Hantzsch synthesis of a thiazole ring from an α-haloketone and a thioamide.[6]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium carbonate (Na₂CO₃) solution (20 mL)
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[6]
-
Add methanol (5 mL) and a magnetic stir bar to the vial.[6]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[6]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[6]
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of a 5% sodium carbonate solution and swirl to mix. A precipitate should form.[6]
-
Filter the mixture through a Büchner funnel.[6]
-
Wash the collected solid (the filter cake) with water.[6]
-
Spread the collected solid on a watch glass and allow it to air dry.[6]
-
Once dry, determine the mass and calculate the percent yield. The product can be further characterized by melting point determination and TLC.[6]
Data on Reaction Conditions
The following table summarizes various conditions reported for the synthesis of 2-amino-1,3,4-thiadiazoles, highlighting the impact of different methodologies on reaction time and yield.
| Method | Cyclizing/Dehydrating Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | Conc. H₂SO₄ | Ethanol | 4 hours | 82 | |
| Microwave Irradiation | Conc. H₂SO₄ | Ethanol | 3 minutes | 88 | |
| Microwave Irradiation | POCl₃ | - | 4 minutes | 85 | |
| Ultrasonic Irradiation | Conc. H₂SO₄ | Ethanol | 30 minutes | 70 | |
| Grinding | Conc. H₂SO₄ | - | 1.5 hours | 65 | |
| One-pot PPE Method | Polyphosphate Ester (PPE) | Chloroform | 10 hours | 78-95 | [9] |
This data is for the synthesis of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine and related derivatives, and yields may vary depending on the specific substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmethod.com [chemmethod.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Cell Permeability of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cell permeability of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: this compound is a heterocyclic compound of interest in medicinal chemistry for its potential biological activities.[1] Its core structure is a key intermediate in the synthesis of various compounds with potential pharmacological properties.[1] However, like many small molecules with heterocyclic rings and polar functional groups (such as the amine group), it is predicted to have poor passive diffusion across the lipophilic cell membrane. This poor permeability can limit its access to intracellular targets, thereby reducing its therapeutic efficacy.
Q2: How can I assess the cell permeability of this compound in my lab?
A2: The two most common in vitro methods for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.[2]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells (Caco-2) to model the intestinal barrier. It can assess both passive diffusion and the effects of active transport (uptake and efflux).[3]
Q3: What physicochemical properties of this compound might contribute to its poor permeability?
A3: Several physicochemical properties can influence a compound's ability to cross cell membranes. For this compound, the following are likely contributors to poor permeability:
-
Polar Surface Area (PSA): The presence of nitrogen and sulfur atoms in the heterocyclic rings, along with the primary amine group, contributes to a significant PSA. A higher PSA is generally associated with lower passive diffusion.
-
Hydrogen Bonding Capacity: The amine group can act as a hydrogen bond donor, and the nitrogen atoms in the rings can act as hydrogen bond acceptors. A high number of hydrogen bond donors and acceptors can hinder a molecule's ability to partition from the aqueous environment into the lipid cell membrane.
-
Solubility: While some aqueous solubility is necessary, very high hydrophilicity can prevent a compound from effectively crossing the lipid bilayer.
Q4: What are the main strategies to improve the cell permeability of this compound?
A4: There are three primary strategies to enhance the cell permeability of this compound:
-
Structural Modification (Lead Optimization): Modifying the chemical structure to reduce polarity and increase lipophilicity. This could involve masking the amine group or adding lipophilic substituents.
-
Prodrug Approach: Temporarily modifying the compound into an inactive "prodrug" form that has better permeability. Once inside the cell, the prodrug is converted back to the active compound. For an amine-containing compound, this could involve creating an amide or carbamate prodrug.[4]
-
Formulation Strategies: Encapsulating the compound in a delivery vehicle that can facilitate its entry into cells. Common approaches include lipid-based formulations (e.g., liposomes) and nanoparticle-based delivery systems.[5][6]
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
If you observe a low Papp value for this compound in a PAMPA experiment, it strongly suggests that the compound has poor passive diffusion characteristics.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility in the donor well. | Increase the percentage of a co-solvent like DMSO in the donor solution (ensure it doesn't exceed the membrane's tolerance, typically 1-5%). | Improved solubility may lead to a higher effective concentration at the membrane surface and a more accurate Papp value. |
| Compound instability in the assay buffer. | Verify the stability of the compound in the buffer at the experimental pH and temperature using LC-MS. | If instability is confirmed, consider using a different buffer system or a shorter incubation time. |
| Low intrinsic lipophilicity. | This is an inherent property of the molecule. | Proceed to permeability enhancement strategies such as structural modification or formulation approaches. |
| Low compound recovery. | A low recovery can indicate issues like compound binding to the assay plates or precipitation.[7] | See the dedicated troubleshooting guide for low recovery in PAMPA. |
Issue 2: Low Permeability in Caco-2 Assay with High Efflux Ratio
When a compound shows low permeability from the apical (top) to the basolateral (bottom) side of the Caco-2 monolayer, but high permeability in the reverse direction (B-A), this results in a high efflux ratio (Papp(B-A) / Papp(A-B) > 2).[8][9] This is a strong indication that the compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Active efflux by P-glycoprotein (P-gp). | Co-incubate the compound with a known P-gp inhibitor, such as verapamil. | If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms that the compound is a P-gp substrate. |
| Efflux by other transporters (e.g., BCRP, MRPs). | Use specific inhibitors for other transporters if available and suspected. | A decrease in the efflux ratio will point to the involvement of that specific transporter. |
| Poor passive permeability in addition to efflux. | Even with efflux inhibited, the A-B permeability may still be low. | This indicates that both passive diffusion and active transport are limiting factors. Strategies to improve passive permeability will also be necessary. |
Issue 3: Low Compound Recovery in Permeability Assays
Low recovery of the compound at the end of the assay (i.e., the total amount in the donor, acceptor, and cell lysate is significantly less than the initial amount) can complicate the interpretation of permeability data.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding to assay plates. | Include a protein like Bovine Serum Albumin (BSA) in the assay buffer to block non-specific binding sites. Use low-binding plates if available. | Increased recovery of the compound. |
| Compound metabolism by Caco-2 cells. | Analyze the cell lysate and receiver compartment for metabolites using LC-MS/MS. | Identification of metabolites will confirm metabolic instability as a cause for low recovery. |
| Lysosomal trapping. | For basic compounds, lysosomal trapping can be an issue. Co-incubate with an agent that disrupts lysosomal pH, such as bafilomycin A1.[7] | An increase in compound recovery and apparent permeability may be observed. |
| Poor solubility and precipitation during the assay. | Visually inspect the wells for precipitate. Reduce the compound concentration to below its solubility limit in the assay buffer. | Improved recovery and more reliable permeability data. |
Quantitative Data Summary
The following tables provide a comparative overview of expected permeability values for compounds with poor, moderate, and good permeability, which can be used as a reference for your experimental results with this compound and its modified versions.
Table 1: Apparent Permeability (Papp) Classification in Caco-2 Assays [9][10]
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Example Compounds |
| Low | < 1.0 | Acyclovir, Famotidine |
| Moderate | 1.0 - 10.0 | Ketoprofen, Piroxicam |
| High | > 10.0 | Propranolol, Theophylline |
Table 2: Expected Impact of Permeability Enhancement Strategies on this compound (Illustrative)
| Compound/Formulation | Expected Papp (A-B) in Caco-2 (x 10⁻⁶ cm/s) | Expected Efflux Ratio | Rationale |
| Parent Compound | < 1.0 | > 2 | Predicted poor passive permeability and potential for active efflux. |
| Prodrug Derivative | 2.0 - 5.0 | ~1 | Masking the polar amine group should increase passive diffusion and may reduce recognition by efflux pumps. |
| Lipid-Based Formulation | 1.5 - 4.0 | Variable | Encapsulation can improve solubility and facilitate transport across the cell membrane. |
| Nanoparticle Formulation | 2.5 - 6.0 | Variable | Nanoparticles can protect the compound and facilitate cellular uptake through endocytosis. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is adapted from standard industry practices.[3][10]
1. Cell Culture and Monolayer Formation: a. Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. b. Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm². c. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. d. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value > 250 Ω·cm² is generally considered acceptable.
2. Permeability Measurement (Apical to Basolateral - A-B): a. Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4. b. Prepare a dosing solution of this compound (e.g., 10 µM) in HBSS. c. Add the dosing solution to the apical (upper) chamber of the Transwell insert. d. Add fresh HBSS to the basolateral (lower) chamber. e. Incubate at 37°C with gentle shaking (e.g., 50 rpm). f. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS. g. At the end of the experiment, collect samples from the apical chamber.
3. Permeability Measurement (Basolateral to Apical - B-A): a. Follow the same procedure as for A-B transport, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
4. Sample Analysis and Calculation: a. Analyze the concentration of the compound in all samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).
- A is the surface area of the membrane.
- C₀ is the initial concentration in the donor chamber. c. Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
Protocol 2: Prodrug Synthesis - N-Acetyl Prodrug
This is a representative protocol for creating an N-acetyl prodrug of this compound to mask the polar amine group.
1. Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as a base and solvent)
-
Dichloromethane (DCM) as a solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography).
2. Synthesis Procedure: a. Dissolve this compound (1 equivalent) in a mixture of pyridine and DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen). b. Cool the solution to 0°C in an ice bath. c. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Once the reaction is complete, quench it by slowly adding saturated sodium bicarbonate solution. f. Extract the aqueous layer with DCM (3x). g. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. h. Filter and concentrate the solvent under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain the N-acetylated prodrug.
3. Characterization: a. Confirm the structure of the synthesized prodrug using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Nanoparticle Formulation - Nanoprecipitation Method
This protocol describes a general method for encapsulating a small molecule like this compound into polymeric nanoparticles.[11]
1. Materials:
-
This compound
-
Biodegradable polymer (e.g., poly(lactic-co-glycolic acid) - PLGA)
-
Organic solvent (e.g., acetone or acetonitrile)
-
Aqueous solution (e.g., deionized water), potentially containing a surfactant (e.g., Pluronic F-127) to stabilize the nanoparticles.
2. Formulation Procedure: a. Dissolve the compound and PLGA in the organic solvent to form a clear solution. b. In a separate container, prepare the aqueous solution. c. Under constant stirring, slowly inject the organic solution into the aqueous solution. d. The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and encapsulated drug to precipitate. e. Continue stirring for several hours at room temperature to allow the organic solvent to evaporate. f. Purify the nanoparticle suspension by centrifugation or dialysis to remove the unencapsulated drug and excess surfactant. g. Resuspend the purified nanoparticles in an appropriate buffer.
3. Characterization: a. Determine the particle size and size distribution using Dynamic Light Scattering (DLS). b. Analyze the surface charge (zeta potential) of the nanoparticles. c. Quantify the drug loading and encapsulation efficiency by dissolving the nanoparticles in a suitable solvent and measuring the drug concentration using LC-MS/MS.
Visualizations
Caption: Workflow for assessing and improving cell permeability.
Caption: Troubleshooting logic for low Caco-2 permeability.
References
- 1. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective | MDPI [mdpi.com]
- 6. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of assay recovery on the apparent permeability, a function of lysosomal trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Caco-2 Method Validation | Bienta [bienta.net]
- 10. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20090312402A1 - Encapsulated nanoparticles for drug delivery - Google Patents [patents.google.com]
troubleshooting inconsistent results in assays with 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
Welcome to the technical support center for 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results in assays involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during assays with this compound, presented in a question-and-answer format.
Issue 1: High Variability or Poor Reproducibility in Cell Viability Assays (e.g., MTT, MTS)
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Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?
Answer: Inconsistent results in cell-based assays are a common challenge.[1] Several factors related to the compound, cell culture, or assay procedure could be responsible.
-
Compound Solubility: The compound may be precipitating in your cell culture medium, leading to an unknown effective concentration. It is crucial to ensure the compound is fully dissolved.
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Cell Culture Conditions: Variations in cell seeding density, passage number, and cell health can all impact the assay outcome.[2] Maintaining consistency in your cell culture practices is essential.
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Assay Protocol: Inconsistent incubation times, reagent preparation, or instrumentation can introduce variability.[3]
Troubleshooting Workflow:
-
Issue 2: Compound Appears Inactive in a Kinase Assay
-
Question: I am not observing any inhibition of my target kinase with this compound, even at high concentrations. What should I check?
Answer: A lack of activity in a biochemical assay can stem from several sources, from the compound itself to the assay conditions.
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.
-
Assay Conditions: The ATP concentration in your assay can significantly impact the apparent potency of ATP-competitive inhibitors. [4]Also, confirm that the enzyme is active.
-
Target Engagement: It's possible the compound does not inhibit the specific kinase you are testing.
Troubleshooting Workflow:
Troubleshooting workflow for inactive compounds in kinase assays. -
Frequently Asked Questions (FAQs)
Compound Properties and Handling
-
Q1: What is the recommended solvent for preparing stock solutions of this compound?
-
A1: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules for use in biological assays. [4]It is recommended to use anhydrous, high-purity DMSO.
-
-
Q2: How should I store the stock solution?
-
A2: For long-term storage, it is advisable to aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -80°C. [5]
-
-
Q3: My compound is precipitating when I dilute it into aqueous assay buffer. What can I do?
-
A3: This is a common issue due to the lower solubility of many organic compounds in aqueous solutions. [5]To mitigate this, ensure the final DMSO concentration in your assay is low (ideally <0.5%) and vortex the solution thoroughly during dilution. [4]You can also perform a serial dilution in the assay buffer instead of a single large dilution step.
-
Assay-Specific Questions
-
Q4: Why is my IC50 value different in a cell-based assay compared to a biochemical assay?
-
A4: Discrepancies between biochemical and cell-based assay potencies are expected. [4]Factors such as cell permeability, efflux pumps, compound metabolism, and competition with high intracellular ATP concentrations can all lead to a higher IC50 in a cellular context.
-
-
Q5: I am observing a high background signal in my fluorescence-based assay. Could the compound be interfering?
-
A5: Yes, some compounds can be autofluorescent. To check for this, run a control experiment with the compound in the assay buffer without the biological target. [3]If interference is observed, consider using a different assay readout, such as a luminescence-based method.
-
-
Q6: How can I confirm that the observed cellular phenotype is due to the inhibition of my target and not off-target effects?
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A6: This is a critical aspect of drug discovery. [2]Consider using a structurally unrelated inhibitor of the same target to see if it produces the same phenotype. Additionally, a rescue experiment involving the overexpression of a resistant mutant of the target protein can provide strong evidence for on-target activity.
-
Data Presentation
Table 1: Illustrative Solubility Data for this compound
| Solvent | Maximum Solubility (mM) | Notes |
| 100% DMSO | > 50 | Suitable for high-concentration stock solutions. |
| Cell Culture Media + 0.5% DMSO | 0.1 | Precipitation may occur at higher concentrations. |
| PBS pH 7.4 | < 0.01 | Poorly soluble in purely aqueous solutions. |
Note: This data is for illustrative purposes and should be experimentally verified.
Table 2: Example IC50 Values in Different Assay Formats
| Assay Type | Target | Illustrative IC50 (µM) | Key Considerations |
| Biochemical | Kinase X | 0.5 | Low ATP concentration. |
| Cell-Based (Viability) | Kinase X | 5.0 | High intracellular ATP, cell permeability. |
| Cell-Based (Phosphorylation) | Kinase X | 2.5 | Measures direct target engagement in cells. |
Note: This data is for illustrative purposes and will vary depending on the specific kinase and cell line used.
Experimental Protocols
Protocol 1: Cell Viability MTT Assay
This protocol is adapted from standard MTT assay procedures. [6][7][8]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be ≤0.5%. Add the diluted compound to the cells and incubate for the desired time (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Data Acquisition: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a plate reader.
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is a general guideline for a luminescence-based kinase assay, such as ADP-Glo™. [9]
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Kinase Reaction: In a white, opaque 96-well plate, add the kinase, the serially diluted compound, and the kinase substrate peptide.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
Signaling Pathway
The this compound, as a heterocyclic compound, is often explored as a potential kinase inhibitor. [10]Kinase signaling pathways, such as the MEK/ERK pathway, are critical in cell proliferation and survival, and their dysregulation is a hallmark of many cancers. [11]A compound that inhibits a kinase in this pathway would block the downstream signaling cascade, leading to reduced cell proliferation and/or apoptosis. Inconsistent assay results could arise from issues at any point in this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine [myskinrecipes.com]
- 11. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative inhibits cell proliferation by suppressing the MEK/ERK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine in solution. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solid form and in solution?
A1: In solid form, the compound should be stored at 2-8°C to ensure long-term stability.[1] Solutions should be freshly prepared whenever possible. If short-term storage of solutions is necessary, they should be protected from light and stored at low temperatures (2-8°C) to minimize degradation. For longer-term storage, freezing at -20°C or -80°C may be considered, but freeze-thaw cycles should be avoided.
Q2: What are the potential degradation pathways for this compound in solution?
A2: Based on the chemistry of related heterocyclic compounds, potential degradation pathways include hydrolysis of the thiadiazole ring under strongly acidic or basic conditions, oxidation of the amine or sulfur atom, and photolytic degradation.[2][3] The pyrimidine ring itself can also be subject to degradation.[4] Thermal degradation can occur at elevated temperatures.[5][6]
Q3: Which solvents are suitable for preparing solutions of this compound for stability studies?
A3: The compound is reported to have good solubility in common organic solvents like chloroform and ethanol.[7] For stability studies, it is crucial to select solvents in which the compound is stable. Common solvents for initial stability assessments include acetonitrile, methanol, and dimethyl sulfoxide (DMSO). The choice of solvent may impact the degradation rate, so it is important to be consistent across experiments.
Q4: How can I monitor the stability of this compound in my samples?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[2] This method should be able to separate the parent compound from any potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for identification of degradation products.
Q5: Are there any known incompatibilities of this compound with common excipients?
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid degradation observed in control samples (time zero). | 1. Unsuitable solvent causing immediate degradation.2. High-energy mixing (e.g., sonication) causing degradation.3. Contaminated glassware or solvent. | 1. Test solubility and immediate stability in alternative solvents (e.g., acetonitrile, methanol).2. Use gentle mixing methods like vortexing or swirling.3. Ensure all glassware is thoroughly cleaned and use high-purity solvents. |
| Appearance of multiple, unidentified peaks in the chromatogram during stability testing. | 1. Complex degradation pathway.2. Interaction with buffer components or impurities.3. Sample photodegradation during handling or storage. | 1. Use LC-MS to identify the mass of the unknown peaks to help elucidate their structures.2. Run a blank with only the solvent and buffer to check for interfering peaks.3. Protect samples from light by using amber vials or covering them with aluminum foil. |
| Poor peak shape (e.g., tailing, fronting) in HPLC analysis. | 1. Interaction of the amine group with residual silanols on the HPLC column.2. Inappropriate mobile phase pH.3. Column overload. | 1. Use a column with end-capping or a base-deactivated column.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the injection volume or sample concentration. |
| Inconsistent results between replicate stability studies. | 1. Inconsistent sample preparation or storage conditions.2. Fluctuation in instrument performance.3. Variability in environmental conditions (temperature, light exposure). | 1. Follow a strict, standardized protocol for sample preparation and storage.2. Run system suitability tests before each analytical run to ensure consistent instrument performance.3. Conduct experiments in a controlled environment. |
Data Presentation
The following tables present hypothetical data from forced degradation and accelerated stability studies to illustrate clear and structured data presentation.
Table 1: Hypothetical Data from Forced Degradation Studies of this compound
| Stress Condition | Time | % Assay of Parent Compound | % Total Degradation | Major Degradant Peak Area (%) |
| 0.1 M HCl at 60°C | 24 h | 85.2 | 14.8 | 9.5 (RRT 0.8) |
| 0.1 M NaOH at 60°C | 24 h | 78.9 | 21.1 | 15.3 (RRT 0.7) |
| 5% H₂O₂ at 25°C | 24 h | 90.1 | 9.9 | 6.2 (RRT 1.2) |
| Thermal (80°C) | 48 h | 95.3 | 4.7 | 3.1 (RRT 0.9) |
| Photolytic (ICH Q1B) | 24 h | 92.5 | 7.5 | 4.8 (RRT 1.1) |
RRT = Relative Retention Time
Table 2: Hypothetical Accelerated Stability Data for a 1 mg/mL Solution in 50:50 Acetonitrile:Water at 40°C/75% RH
| Time Point | % Assay of Parent Compound | Total Impurities (%) | pH | Appearance |
| 0 | 100.0 | <0.1 | 6.5 | Clear, colorless solution |
| 1 Month | 98.7 | 1.3 | 6.4 | Clear, colorless solution |
| 3 Months | 96.2 | 3.8 | 6.3 | Clear, colorless solution |
| 6 Months | 92.5 | 7.5 | 6.1 | Clear, pale yellow solution |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for method validation.
Materials:
-
This compound
-
HPLC grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC-UV system, photostability chamber, oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 5% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector and autosampler
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or λmax of the compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be demonstrated by the separation of the main peak from degradation products generated during the forced degradation study.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways for the compound.
References
- 1. 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 7. chembk.com [chembk.com]
Technical Support Center: Synthesis of Thiadiazolopyrimidines
Welcome to the technical support center for the synthesis of thiadiazolopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these important heterocyclic compounds. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Reaction Yield
Question: My reaction to synthesize a thiadiazolopyrimidine derivative is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields are a frequent issue in the synthesis of thiadiazolopyrimidines. Several factors related to reactants, reaction conditions, and catalysts can contribute to this problem.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. The choice of solvent can significantly impact the yield. For instance, in multicomponent reactions, ethanol is often used as a green and efficient solvent.[1] It is crucial to optimize these conditions for your specific substrates.
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Catalyst Inefficiency: The choice and amount of catalyst can dramatically affect the reaction outcome. For multicomponent syntheses, catalysts like vanadium oxide loaded on fluorapatite have been shown to give excellent yields (90-97%) under mild conditions.[1] If you are not using a catalyst or using a less efficient one, consider exploring alternatives.
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Purity of Starting Materials: The purity of your starting materials, such as 2-aminothiadiazoles, aldehydes, and active methylene compounds, is crucial. Impurities can lead to unwanted side reactions that consume reactants and complicate purification, ultimately lowering the yield.
-
Incomplete Reaction: The reaction may not be proceeding to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spots persist, consider extending the reaction time or increasing the temperature.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Synthesis of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
Issue: Low Yield of the Target Compound
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or product, and the formation of side products. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the pyrimidine-2-carboxamidine and the oxidizing agent. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. Too low a temperature may lead to an incomplete reaction, while excessively high temperatures can cause degradation. Experiment with a range of temperatures to find the optimal condition.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
-
Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents are generally preferred for this type of synthesis.
-
-
Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are crucial. Common oxidizing agents for the formation of the 1,2,4-thiadiazole ring include hydrogen peroxide, iodine, and N-bromosuccinimide (NBS). The molar ratio of the oxidizing agent to the starting materials should be carefully optimized.
Issue: Presence of Multiple Spots on TLC/HPLC Indicating Impurities
Question: My crude product shows multiple spots on TLC/HPLC. What are the likely side products in the synthesis of this compound?
Answer:
The formation of side products is a common challenge in heterocyclic synthesis. Based on the general reactivity of the starting materials and intermediates, the following side reactions and byproducts are plausible:
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of pyrimidine-2-carboxamidine and other reactants in the final product.
-
Oxidative Dimerization of Thiourea Intermediate: The intermediate N-(pyrimidin-2-yl)thiourea can undergo oxidative dimerization to form a disulfide byproduct.
-
Formation of Isomeric Thiadiazoles: While the desired product is the 1,2,4-thiadiazole, the formation of the isomeric 1,3,4-thiadiazole is a possibility depending on the reaction pathway.
-
Formation of Oxadiazole or Triazole Analogs: If the starting materials are not completely anhydrous, or if there are sources of oxygen or nitrogen contamination, the formation of the corresponding oxadiazole or triazole analogs can occur.
-
Self-Condensation of Pyrimidine-2-carboxamidine: Amidines can undergo self-condensation reactions, especially at elevated temperatures, leading to the formation of pyrimidine-containing dimers or oligomers.
-
Hydrolysis of the Product: The amino group on the thiadiazole ring can be susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding hydroxy-thiadiazole.
A visual representation of the main reaction and potential side reactions is provided below.
Caption: Main reaction pathway and potential side reactions.
Frequently Asked Questions (FAQs)
Question: What is a general experimental protocol for the synthesis of a 3-heteroaryl-5-amino-1,2,4-thiadiazole?
Answer:
A general protocol for the synthesis of a 3-heteroaryl-5-amino-1,2,4-thiadiazole involves the oxidative cyclization of a heteroaryl amidine with a thiocyanate source. The following is a representative, non-optimized protocol that should be adapted and optimized for the specific synthesis of this compound.
Experimental Protocol: Synthesis of 3-Heteroaryl-5-amino-1,2,4-thiadiazole
| Step | Procedure |
| 1. Reactant Preparation | In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the heteroaryl amidine (1.0 eq.) and a thiocyanate salt (e.g., potassium thiocyanate, 1.2 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile). |
| 2. Reaction Initiation | Cool the reaction mixture in an ice bath. Slowly add the oxidizing agent (e.g., N-bromosuccinimide, 1.1 eq.) portion-wise, maintaining the temperature below 5 °C. |
| 3. Reaction Progression | After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the optimized reaction time (typically monitored by TLC or HPLC). |
| 4. Work-up | Quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 5. Purification | Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired 3-heteroaryl-5-amino-1,2,4-thiadiazole. |
Question: How can I confirm the structure of my product and identify any impurities?
Answer:
A combination of spectroscopic and analytical techniques is essential for structural confirmation and impurity profiling:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and connectivity of the atoms in your molecule.
-
Mass Spectrometry (MS): Determines the molecular weight of your compound and can help identify the molecular formulas of impurities.
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Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of your compound and to quantify the levels of any impurities.
-
Elemental Analysis: Determines the elemental composition of your compound, which can be used to confirm its empirical formula.
Question: Are there any specific safety precautions I should take during this synthesis?
Answer:
Yes, standard laboratory safety practices should always be followed. Specifically, for this synthesis:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile solvents and oxidizing agents.
-
Handling of Reagents:
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Oxidizing Agents: Oxidizing agents can be corrosive and reactive. Handle them with care and avoid contact with skin and eyes.
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Solvents: Use flammable solvents in a fume hood and away from ignition sources.
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Thiocyanates: Thiocyanate salts can be toxic if ingested or if they come into contact with acids, which can release toxic hydrogen cyanide gas.
-
The following diagram illustrates a general troubleshooting workflow for this synthesis.
Caption: A general troubleshooting workflow for the synthesis.
Technical Support Center: Scaling Up the Production of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most common and scalable synthetic route involves a two-step process. The first step is the preparation of the key intermediate, pyrimidine-2-carboxamidine. This is typically followed by a cyclization reaction with an appropriate thiocyanate derivative or a related reagent to form the desired 1,2,4-thiadiazole ring.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, the purity of starting materials (especially the pyrimidine-2-carboxamidine), the choice and stoichiometry of the cyclization and dehydrating agents, and reaction time. Inconsistent control of these parameters can lead to low yields, incomplete reactions, and the formation of impurities.
Q3: What are the primary safety considerations for this synthesis?
A3: The synthesis may involve the use of hazardous reagents such as strong acids, bases, and potentially toxic thiocyanate derivatives. It is crucial to conduct all reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For scale-up operations, a thorough risk assessment should be performed.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete conversion of starting materials. | - Ensure the purity of pyrimidine-2-carboxamidine. - Optimize the reaction temperature and time. - Use a stronger dehydrating agent if the cyclization is incomplete. |
| Degradation of the product during reaction or workup. | - Monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times. - Use milder workup conditions if possible. | |
| Suboptimal stoichiometry of reagents. | - Carefully control the molar ratios of the reactants and reagents. | |
| Presence of Multiple Impurities | Formation of side products due to reactive intermediates. | - Control the reaction temperature to minimize side reactions. - Consider a slower addition of reagents to control the reaction rate. |
| Impure starting materials. | - Purify the starting materials before use. | |
| Difficulty in Product Purification | Co-elution of impurities with the product during chromatography. | - Optimize the HPLC or column chromatography conditions (e.g., solvent system, gradient, stationary phase). - Consider recrystallization from a suitable solvent system. |
| Product is unstable on the purification media. | - Use a less acidic or basic purification method. - Minimize the time the product is in contact with the stationary phase. | |
| Inconsistent Results on Scale-Up | Poor heat and mass transfer in larger reaction vessels. | - Ensure efficient stirring and temperature control. - Consider a staged addition of reagents. |
| Changes in reaction kinetics at a larger scale. | - Perform a pilot scale-up experiment to identify potential issues. - Re-optimize reaction parameters for the larger scale. |
Experimental Protocols
Step 1: Synthesis of Pyrimidine-2-carboxamidine Hydrochloride
This procedure is based on established methods for the synthesis of amidine hydrochlorides from nitriles.
Reaction Scheme: Pyrimidine-2-carbonitrile + Ethanolic HCl → Pyrimidine-2-carboximidate ethyl ester hydrochloride Pyrimidine-2-carboximidate ethyl ester hydrochloride + Ammonia in Ethanol → Pyrimidine-2-carboxamidine hydrochloride
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyrimidine-2-carbonitrile | 105.10 | 10.5 g | 0.1 |
| Anhydrous Ethanol | 46.07 | 100 mL | - |
| Dry HCl gas | 36.46 | excess | - |
| Ammonia (saturated in ethanol) | 17.03 | excess | - |
Procedure:
-
A solution of pyrimidine-2-carbonitrile (10.5 g, 0.1 mol) in anhydrous ethanol (100 mL) is cooled to 0°C in an ice bath.
-
Dry hydrogen chloride gas is bubbled through the solution for 2-3 hours, ensuring the reaction mixture remains cool.
-
The reaction mixture is then stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure to yield the crude pyrimidine-2-carboximidate ethyl ester hydrochloride.
-
The crude intermediate is dissolved in anhydrous ethanol (100 mL) and cooled to 0°C.
-
A saturated solution of ammonia in ethanol is added slowly, and the mixture is stirred at room temperature for 48 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford pyrimidine-2-carboxamidine hydrochloride as a white solid.
Step 2: Synthesis of this compound
This procedure is a representative method for the cyclization to form the 1,2,4-thiadiazole ring.
Reaction Scheme: Pyrimidine-2-carboxamidine hydrochloride + Ammonium Thiocyanate → N-(diaminomethylene)pyrimidine-2-carboxamide → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pyrimidine-2-carboxamidine hydrochloride | 158.58 | 15.9 g | 0.1 |
| Ammonium Thiocyanate | 76.12 | 8.4 g | 0.11 |
| Polyphosphoric Acid (PPA) | - | ~50 g | - |
Procedure:
-
Pyrimidine-2-carboxamidine hydrochloride (15.9 g, 0.1 mol) and ammonium thiocyanate (8.4 g, 0.11 mol) are thoroughly mixed in a round-bottom flask.
-
Polyphosphoric acid (~50 g) is added, and the mixture is heated to 120-130°C with vigorous stirring for 4-6 hours.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.
-
The aqueous solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate forms.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship diagram for troubleshooting common synthesis issues.
Validation & Comparative
Unveiling the Biological Target of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine: A Comparative Guide
While the precise biological target of the novel compound 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine remains to be definitively identified in published literature, its structural features, particularly the pyrimidine and thiadiazole moieties, suggest a strong potential for interaction with protein kinases. This guide provides a comparative analysis of this compound against known kinase inhibitors with similar structural motifs, offering a framework for its future investigation and target validation.
Derivatives of thiadiazole linked to pyrimidine or pyridine rings have demonstrated a wide array of biological activities, including the inhibition of various protein kinases crucial in cancer and inflammatory diseases.[1][2] Research into related compounds has revealed inhibitory activity against targets such as Bloom helicase, lipoxygenase, and a range of protein kinases including Abl, EGFR, and FLT3.[3][4][5][6] This positions this compound as a compound of interest for further screening and characterization within the domain of kinase inhibition.
Comparative Analysis of this compound and Structurally Related Kinase Inhibitors
To contextualize the potential of this compound, we compare it with two well-characterized kinase inhibitors that share structural similarities: a Furo[2,3-d]pyrimidin-1,3,4-thiadiazole derivative targeting FLT3-ITD and a Thiazole-pyrimidine derivative targeting Aurora Kinases.
| Feature | This compound | Furo[2,3-d]pyrimidin-1,3,4-thiadiazole Derivative | N-phenyl-4-(thiazol-5-yl) pyrimidin-2-amine |
| Reported Biological Target | Not definitively identified; Putative Kinase Inhibitor | FLT3-ITD | Aurora Kinases |
| Core Heterocyclic System | Pyrimidine-Thiadiazole | Furo-Pyrimidine-Thiadiazole | Pyrimidine-Thiazole |
| Known In Vitro Activity | Data not available | Cytotoxicity in FLT3-ITD expressing AML cell lines (MOLM-13 and MV4-11) in the nanomolar range.[6][7] | Potent inhibition of Aurora Kinases.[2] |
| Downstream Signaling Impact | To be determined | Suppression of FLT3 phosphorylation and downstream STAT5 and ERK1/2 signaling.[7] | Inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[2] |
Experimental Protocols for Target Confirmation and Comparative Analysis
To elucidate the biological target of this compound and compare its efficacy, the following experimental protocols are recommended:
Kinase Panel Screening
Objective: To identify the primary kinase target(s) of this compound.
Methodology:
-
A broad panel of recombinant human protein kinases (e.g., the 468-kinase panel from Eurofins DiscoverX) is used for the initial screen.
-
The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM).
-
The percentage of inhibition for each kinase is determined using a suitable assay format, such as a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay.
-
Hits are defined as kinases showing significant inhibition (e.g., >50% or >70%) at the screening concentration.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the potency of this compound and comparator compounds against the identified kinase target(s).
Methodology:
-
The identified target kinase(s) from the panel screen are expressed and purified.
-
A dose-response curve is generated by incubating the kinase with varying concentrations of the inhibitor.
-
Kinase activity is measured, typically by quantifying the phosphorylation of a specific substrate using methods like ADP-Glo™, LanthaScreen™, or HTRF®.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the cytotoxic effect of the compounds on cancer cell lines with known dependence on the target kinase.
Methodology:
-
Relevant cancer cell lines (e.g., MOLM-13 for FLT3) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the test compounds for a specified period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
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The GI50 (concentration for 50% growth inhibition) or IC50 is determined from the dose-response curves.
Visualizing Potential Mechanisms and Workflows
To better understand the potential mode of action and the experimental approach, the following diagrams are provided.
Caption: Putative mechanism of action for this compound.
References
- 1. 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine [myskinrecipes.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imtm.cz [imtm.cz]
validating the anticancer activity of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine in vivo
A guide for researchers, scientists, and drug development professionals.
Introduction
The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. One promising class of compounds is the pyrimidinyl-thiadiazole scaffold, which has demonstrated significant potential in preclinical studies. This guide provides a comparative analysis of a representative pyrimidinyl-thiadiazole derivative, a 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine compound (referred to herein as Compound 4), against the standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), for the treatment of colorectal cancer. Due to the lack of publicly available in vivo data for 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine, this guide utilizes data from a closely related analogue to provide a relevant and informative comparison.
Compound Profiles
| Feature | 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine Derivative (Compound 4) | 5-Fluorouracil (5-FU) |
| Class | Pyrimidinyl-thiadiazole | Fluoropyrimidine |
| Mechanism of Action | Inhibition of the MEK/ERK signaling pathway[1] | Inhibition of thymidylate synthase, leading to disruption of DNA synthesis. |
| Primary Indication | Investigational - Colorectal Cancer[1] | Colorectal Cancer, Breast Cancer, Gastric Cancer, Pancreatic Cancer |
In Vitro Anticancer Activity
Compound 4 has demonstrated potent cytotoxic effects against human colorectal cancer cell lines. The following table summarizes the in vitro activity of Compound 4 in the HCT116 human colorectal carcinoma cell line.
| Compound | Cell Line | Assay | IC50 | Citation |
| Compound 4 | HCT116 | MTT Assay | 8.04 ± 0.94 µmol L–1 (48h), 5.52 ± 0.42 µmol L–1 (72h) | [1] |
| 5-Fluorouracil | HCT116 | MTT Assay | 8.07±0.49 µmol/l (72h) | [2] |
In Vivo Anticancer Efficacy
This section compares the in vivo antitumor activity of a standard chemotherapeutic agent, 5-Fluorouracil, in a colorectal cancer xenograft model. While direct in vivo data for Compound 4 is not available, the data for 5-FU provides a benchmark for the expected efficacy of a clinically relevant drug in this model.
| Treatment Group | Animal Model | Tumor Model | Dosing Schedule | Tumor Growth Inhibition | Citation |
| 5-Fluorouracil | Nude Mice | HCT116 Subcutaneous Xenograft | Varies by study | Significant tumor growth inhibition compared to control.[2][3] | [2][3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human colorectal cancer cells (HCT116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[1]
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., Compound 4 or 5-FU) or vehicle control (DMSO).[1]
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[1]
In Vivo Colorectal Cancer Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used for the study.[4]
-
Cell Preparation: HCT116 human colorectal cancer cells are harvested from culture and resuspended in a suitable medium, sometimes mixed with Matrigel, for injection.[5]
-
Tumor Implantation: A specific number of HCT116 cells (e.g., 1 x 10^6 to 5 x 10^6) are subcutaneously injected into the flank of each mouse.[5][6]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The tumor volume is calculated using the formula: (Length × Width²) / 2.[4]
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, test compound, reference drug).[4]
-
Drug Administration: The investigational drug (e.g., 5-FU) is administered according to a specific dosing schedule and route (e.g., intraperitoneal injection).[2]
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Endpoint: The study is terminated when tumors in the control group reach a specific size or at a predetermined time point. Tumor weight and volume are measured, and the percentage of tumor growth inhibition is calculated.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating anticancer agents in vivo.
References
- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
A Comparative Guide to the Structure-Activity Relationship of Pyrimidinyl Thiadiazoles
The intersection of pyrimidine and thiadiazole scaffolds in medicinal chemistry has yielded compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidinyl thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of key concepts.
Anticancer Activity
The pyrimidinyl thiadiazole core has been extensively investigated for its potential as an anticancer agent. The substitution pattern on both the pyrimidine and thiadiazole rings plays a crucial role in determining the cytotoxic potency and selectivity of these compounds.
| Compound ID | Target Cell Line | IC50 (µM) | Key Structural Features | Reference |
| TPSO2-2 | Yeast | - | 2-ethylsulfonyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one | [1] |
| 3b | NCI-60 Panel | - | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | [4] |
| 4y | MCF-7 | 84 | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | [5] |
| 4y | A549 | 34 | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | [5] |
| 9b | HepG2 | 2.94 | 1,3,4-thiadiazole derivative | [6] |
| 12a | HepG2 | 1.19 | Thiazole derivative | [6] |
| 12a | MCF-7 | 3.4 | Thiazole derivative | [6] |
Note: This table presents a selection of data from the cited literature. For a comprehensive understanding, please refer to the original publications.
Studies have revealed several key SAR trends for the anticancer activity of pyrimidinyl thiadiazoles:
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Substitution at the 2-position of the thiadiazole ring: The presence of an electron-withdrawing group, such as an ethylsulfonyl group, appears to be important for cytotoxic activity. For instance, 2-ethylsulfonyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one (TPSO2-2) demonstrated strong anti-yeast activity, which was attributed to its reactivity with SH compounds.[1]
-
The pyrimidine moiety: The pyrimidine ring itself is considered a crucial part of the "pseudopurine skeleton" which contributes to the biological activity.[1] Analogs lacking the pyrimidine structure showed significantly reduced activity.[1]
-
Trifluoromethyl group: The introduction of a trifluoromethyl group at the 5-position of a thiazolo[4,5-d]pyrimidine scaffold has been explored to enhance bioavailability.[4] Compound 3b , a 7-chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione, was identified as a particularly active compound in the NCI-60 screen.[4]
A common method to evaluate the anticancer activity of these compounds is the MTT assay.
MTT Assay Protocol
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Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5]
Caption: SAR for anticancer pyrimidinyl thiadiazoles.
Antimicrobial Activity
Pyrimidinyl thiadiazoles have also demonstrated promising activity against various bacterial and fungal strains. The nature and position of substituents significantly influence their antimicrobial spectrum and potency.
| Compound ID | Microorganism | MIC (µg/mL) | Key Structural Features | Reference |
| 4a | S. aureus | High Potency | Phenyl group at position 3 of the 1,3,4-thiadiazole | [7] |
| 4b | P. aeruginosa | High Potency | Phenyl group at position 3 of the 1,3,4-thiadiazole | [7] |
| 4c | Fungi | Inactive | Electron-withdrawing group (Cl) at position 3 of the 1,3,4-thiadiazole | [7] |
| 4d | Fungi | Inactive | Electron-withdrawing group (NO2) at position 3 of the 1,3,4-thiadiazole | [7] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
The antimicrobial SAR of these compounds reveals that:
-
Substituents on the Phenyl Ring: For a series of N-[3-aryl-5-(3-dimethylamino- acryloyl)-3H-[1][2][3]-thiadiazol-2-ylidene]-benzamides, the nature of the substituent on the phenyl group at position 3 of the thiadiazole moiety is critical. Compounds with unsubstituted phenyl groups (4a , 4b ) showed high potency against both Gram-positive and Gram-negative bacteria, as well as fungi.[7]
-
Electron-Withdrawing Groups: Conversely, the introduction of electron-withdrawing groups like chloro (4c ) or nitro (4d ) on this phenyl ring led to a significant decrease or complete loss of antifungal activity.[7]
The antimicrobial activity is often determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for antimicrobial screening and SAR analysis.
Anti-inflammatory Activity
Certain pyrimidinyl thiadiazole derivatives have been investigated for their anti-inflammatory properties, showing potential to inhibit key inflammatory mediators.
For a series of 2,6-diaryl-imidazo[2,1-b][1][2][3]thiadiazole derivatives, which can be considered as fused pyrimidinyl thiadiazole analogs, specific substitutions led to significant anti-inflammatory and analgesic effects.[8] For instance, compound 5c in a study showed better anti-inflammatory activity than the standard drug diclofenac in a carrageenan-induced rat paw edema model.[8]
Carrageenan-Induced Rat Paw Edema Assay
-
Animal Model: Rats are used as the animal model for inflammation.
-
Compound Administration: The test compounds or a reference drug (e.g., diclofenac) are administered to the rats, typically orally.
-
Induction of Inflammation: After a specific period, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.
-
Evaluation of Activity: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the compound-treated group compared to the control group.[8]
While the exact mechanisms for many pyrimidinyl thiadiazoles are still under investigation, a general target for anti-inflammatory drugs is the inhibition of pro-inflammatory cytokine production.
Caption: Potential inhibition of inflammatory signaling.
This guide provides a snapshot of the current understanding of the structure-activity relationships of pyrimidinyl thiadiazoles. Further research is needed to elucidate the precise mechanisms of action and to optimize the lead compounds for enhanced potency and selectivity. The versatility of this scaffold suggests that it will continue to be a promising area for the discovery of new therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine versus Cisplatin in Oncology
A Head-to-Head comparison of the novel heterocyclic compound 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine and the established chemotherapeutic agent cisplatin is currently limited by the absence of direct comparative experimental data in publicly available research. While cisplatin is a well-documented and widely used anticancer drug, comprehensive studies detailing the specific efficacy of this compound are not yet available.
This guide, therefore, aims to provide a foundational understanding of both entities, drawing parallels from existing research on related thiadiazole derivatives and the extensive body of knowledge on cisplatin. This will serve as a framework for researchers and drug development professionals interested in the potential of this novel compound and the methodologies required for a direct comparative evaluation.
Overview of Cisplatin: A Cornerstone of Chemotherapy
Cisplatin, or cis-diamminedichloroplatinum(II), is a platinum-based chemotherapy drug that has been a mainstay in the treatment of various cancers for decades. Its primary mechanism of action involves binding to the DNA of cancer cells, where it forms adducts, primarily intrastrand crosslinks. This distortion of the DNA structure interferes with DNA replication and repair mechanisms, ultimately triggering apoptosis, or programmed cell death.
Caption: Simplified mechanism of action for Cisplatin.
The Emerging Potential of Thiadiazole Derivatives in Oncology
The 1,2,4-thiadiazole ring is a heterocyclic moiety that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of thiadiazole have been investigated for a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and, notably, anticancer activities.
Research into various substituted 1,2,4-thiadiazole and the isomeric 1,3,4-thiadiazole compounds has demonstrated their potential to inhibit cancer cell proliferation through diverse mechanisms. These can include the inhibition of key signaling pathways involved in cell growth and survival, induction of apoptosis, and anti-angiogenic effects. However, it is crucial to reiterate that specific experimental data for this compound is not currently available in published literature.
A Framework for Comparative Efficacy Studies
To rigorously compare the efficacy of this compound to cisplatin, a series of preclinical in vitro and in vivo experiments would be required. The following outlines a standard experimental workflow for such a comparative analysis.
Caption: A standard workflow for comparing novel and standard anticancer agents.
Hypothetical Data Presentation for Comparative Analysis
In the absence of real data, the following tables illustrate how quantitative results from the aforementioned experiments would be structured for a clear comparison between a hypothetical novel compound and cisplatin.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cancer Cell Line | This compound | Cisplatin |
| A549 (Lung) | Data Not Available | Data Not Available |
| MCF-7 (Breast) | Data Not Available | Data Not Available |
| HCT116 (Colon) | Data Not Available | Data Not Available |
Table 2: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Inhibition (%) |
| Vehicle Control | Data Not Available | N/A |
| This compound | Data Not Available | Data Not Available |
| Cisplatin | Data Not Available | Data Not Available |
Detailed Experimental Protocols (Templates)
Should research on this compound become available, the following are templates for the experimental protocols that would be essential for a comprehensive comparison.
1. MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound and cisplatin for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Cells are treated with the respective compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic or late apoptotic.
-
Data Quantification: The percentage of cells in early apoptosis, late apoptosis, and necrosis is quantified.
3. In Vivo Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of cancer cells.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment groups (vehicle control, this compound, and cisplatin).
-
Compound Administration: The compounds are administered to the mice according to a predetermined dosing schedule and route (e.g., intraperitoneal or oral).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., every 2-3 days).
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated. Key organs may be collected for histopathological analysis to assess toxicity.
Conclusion and Future Directions
While this compound belongs to a class of compounds with demonstrated anticancer potential, a direct and evidence-based comparison of its efficacy to cisplatin is not currently possible due to a lack of specific experimental data. The framework and methodologies outlined in this guide provide a clear path for future research to elucidate the therapeutic potential of this novel compound. Such studies are essential to determine if this compound could offer a viable alternative or complementary treatment to established chemotherapies like cisplatin. Researchers are encouraged to pursue these investigations to fill the existing knowledge gap and potentially uncover a new agent in the fight against cancer.
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to advancing a potential therapeutic agent. This guide provides a comprehensive overview of the anticipated cross-reactivity of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound with potential as a kinase inhibitor. Due to the limited publicly available experimental data on this specific molecule, this guide leverages data from structurally similar compounds and outlines the standard experimental and computational methodologies for determining its selectivity profile.
The molecular architecture of this compound, featuring both a pyrimidine and a 1,2,4-thiadiazole moiety, suggests a strong potential for interaction with a variety of biological targets. The pyrimidine ring, in particular, is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors, making protein kinases the most probable target class for this compound.[1][2] Consequently, assessing its selectivity across the human kinome is a critical step in its development.
Hypothetical Cross-Reactivity Data and Comparative Analysis
To illustrate the expected outcomes of a cross-reactivity study, the following tables present hypothetical data for this compound against a panel of representative kinases, alongside known kinase inhibitors with pyrimidine or similar heterocyclic cores. This comparative approach is essential for contextualizing the selectivity of a novel compound.[3]
Table 1: Hypothetical Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Alternative A (e.g., Pyrimidine-based EGFR inhibitor) | Alternative B (e.g., Broad-spectrum kinase inhibitor) |
| EGFR | 50 | 5 | 100 |
| VEGFR2 | 250 | >10,000 | 20 |
| SRC | 75 | 5,000 | 15 |
| ABL1 | >10,000 | >10,000 | 5 |
| p38α (MAPK14) | 1,500 | >10,000 | 500 |
| CDK2 | 800 | 8,000 | 200 |
Data is hypothetical and for illustrative purposes only. Lower IC50 values indicate higher potency.
Table 2: Hypothetical KINOMEscan™ Binding Affinity Profile (% of Control @ 1 µM)
| Kinase Target | This compound (Hypothetical) | Alternative A (e.g., Pyrimidine-based EGFR inhibitor) | Alternative B (e.g., Broad-spectrum kinase inhibitor) |
| EGFR | 1 | 0.5 | 10 |
| VEGFR2 | 25 | 90 | 2 |
| SRC | 5 | 75 | 1.5 |
| ABL1 | 95 | 98 | 0.8 |
| p38α (MAPK14) | 60 | 92 | 30 |
| CDK2 | 45 | 85 | 15 |
Data is hypothetical and for illustrative purposes only, based on the KINOMEscan™ assay format where a lower percentage of control indicates stronger binding.[4]
Experimental Protocols for Cross-Reactivity Profiling
A thorough assessment of off-target effects requires a multi-faceted approach, employing a combination of biochemical, biophysical, and cell-based assays.
Kinase Activity Assays (e.g., ADP-Glo™ Kinase Assay)
These assays measure the ability of a compound to inhibit the catalytic activity of a kinase.
-
Principle: The assay quantifies the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
-
Protocol Outline:
-
Reagent Preparation: Prepare kinase buffer, ATP solution, and a substrate/kinase mixture.
-
Compound Dilution: Serially dilute the test compound to a range of concentrations.
-
Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Signal Detection: After incubation, add a reagent to deplete the remaining ATP and a second reagent to convert the produced ADP into a luminescent signal.
-
Data Analysis: Measure luminescence and calculate IC50 values.[3]
-
Competitive Binding Assays (e.g., KINOMEscan™)
These assays determine the binding affinity of a compound to a large panel of kinases.
-
Principle: The test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.[4]
-
Protocol Outline:
-
Assay Preparation: A library of DNA-tagged kinases is prepared.
-
Competition: In multi-well plates, the test compound is incubated with the kinase and an immobilized ligand.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the corresponding DNA tag is quantified by qPCR.
-
Data Analysis: The results are typically reported as the percentage of the control (vehicle-treated) signal.
-
Thermal Shift Assays (Differential Scanning Fluorimetry - DSF)
DSF is a biophysical method that measures the thermal stability of a protein upon ligand binding.
-
Principle: The binding of a ligand, such as an inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is detected using a fluorescent dye that binds to unfolded proteins.[5]
-
Protocol Outline:
-
Reaction Setup: A mixture of the target kinase, the test compound, and a fluorescent dye is prepared in a multi-well plate.
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument, and the fluorescence is monitored as the temperature increases.
-
Data Analysis: The melting temperature (Tm) is determined for the protein in the presence and absence of the compound. A significant thermal shift (ΔTm) indicates binding.
-
Visualizing Workflows and Pathways
To further clarify the processes involved in assessing cross-reactivity, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway potentially modulated by a pyrimidine-containing kinase inhibitor.
Computational Approaches to Off-Target Prediction
In addition to experimental methods, computational or in silico approaches are valuable for predicting potential off-target interactions early in the drug discovery process.
-
Principle: These methods use the 2D or 3D structure of the compound to screen against databases of known protein structures or pharmacophores. Algorithms then predict the likelihood of binding to various targets.[6]
-
Methodology:
-
Ligand-Based Methods: Compare the physicochemical and structural properties of the test compound to a database of compounds with known biological activities.
-
Structure-Based Methods (Molecular Docking): "Dock" the 3D structure of the compound into the binding sites of a panel of proteins to predict binding affinity.
-
Data Analysis: The output is a ranked list of potential off-targets, which can then be prioritized for experimental validation.
-
Conclusion
While specific experimental data for this compound is not yet widely available, its structural similarity to known kinase inhibitors provides a strong rationale for its potential biological activity and a clear path for characterization. A comprehensive cross-reactivity profiling strategy, combining enzymatic, binding, and cell-based assays, is essential to determine its selectivity and potential for off-target effects. The methodologies and comparative data presented in this guide offer a robust framework for researchers to design and interpret the necessary experiments to fully elucidate the pharmacological profile of this and other novel small molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
Independent Validation of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for the independent validation of the biological activity of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine. Due to the limited availability of published experimental data for this specific compound, this document leverages detailed findings from a closely related series of molecules, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, to establish a benchmark for comparison and to outline a recommended validation workflow.
The data presented herein is derived from studies on these analogous compounds, which share a similar thiadiazole-amine core structure. These analogs have been investigated for their potential as anticancer agents and lipoxygenase inhibitors.
Comparative Data Presentation
The following tables summarize the quantitative data for the N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which can serve as a reference for the expected performance of this compound.
Table 1: Cytotoxicity of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives against Human Cancer Cell Lines
| Compound ID | Substituent (R) | PC3 (IC₅₀, µM) | HT29 (IC₅₀, µM) | SKNMC (IC₅₀, µM) |
| 4a | H | >100 | >100 | >100 |
| 4b | 2-NO₂ | 25.4 ± 2.8 | 35.7 ± 3.1 | 45.3 ± 4.2 |
| 4c | 3-NO₂ | 22.8 ± 2.5 | 30.1 ± 2.9 | 40.7 ± 3.8 |
| 4d | 4-NO₂ | 20.5 ± 2.2 | 28.4 ± 2.6 | 38.9 ± 3.5 |
| 4e | 2-Cl | 80.2 ± 7.5 | >100 | >100 |
| 4f | 4-Cl | 75.6 ± 6.9 | 90.3 ± 8.1 | >100 |
| 4g | 2-OCH₃ | 40.1 ± 3.6 | 55.8 ± 5.1 | 30.2 ± 2.9 |
| 4h | 4-OCH₃ | 50.7 ± 4.8 | 65.2 ± 5.9 | 42.1 ± 3.9 |
| Doxorubicin | - | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.8 ± 0.2 |
Data presented as mean ± standard deviation.
Table 2: Lipoxygenase Inhibitory Activity of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives
| Compound ID | Substituent (R) | % Inhibition at 100 µM |
| 4a | H | 30.5 ± 2.7 |
| 4b | 2-NO₂ | 45.2 ± 4.1 |
| 4c | 3-NO₂ | 42.8 ± 3.9 |
| 4d | 4-NO₂ | 48.9 ± 4.5 |
| 4e | 2-Cl | 35.7 ± 3.2 |
| 4f | 4-Cl | 32.1 ± 2.9 |
| 4g | 2-OCH₃ | 60.3 ± 5.5 |
| 4h | 4-OCH₃ | 55.6 ± 5.1 |
| Quercetin | - | 85.4 ± 7.8 |
Data presented as mean ± standard deviation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols are recommended for the validation of this compound.
Synthesis of 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine
A mixture of 2-(pyridin-2-ylmethylene)hydrazinecarbothioamide (0.027 mmol) and ammonium ferric sulfate (5 g) in water (100 mL) is refluxed for 1 hour. An additional 10 g of ammonium ferric sulfate is added, and the mixture is refluxed for another hour. The reaction mixture is then cooled and filtered. The filtrate is neutralized with a sodium hydroxide solution, and the resulting precipitate is collected, washed with water, and recrystallized from ethanol.
General Procedure for the Synthesis of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives
To a solution of 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine (1 mmol) in dry pyridine (5 mL), the corresponding benzoyl chloride (1.2 mmol) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 24 hours. After completion of the reaction, the mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol.
MTT Cytotoxicity Assay
Human cancer cell lines (PC3, HT29, and SKNMC) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. The formazan crystals are dissolved in 100 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
Lipoxygenase Inhibition Assay
The lipoxygenase inhibitory activity is determined using a spectrophotometric method. A reaction mixture containing 200 µL of sodium phosphate buffer (0.1 M, pH 8.0), 20 µL of the test compound solution, and 20 µL of soybean lipoxygenase solution (10,000 U/mL) is incubated at 25°C for 10 minutes. The reaction is initiated by adding 20 µL of linoleic acid solution (substrate). The absorbance is measured at 234 nm for 5 minutes. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of thiadiazole derivatives.
Signaling Pathway
Caption: Inhibition of the Lipoxygenase pathway by thiadiazole derivatives.
Benchmarking 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine Against Standard of Care in Chronic Myeloid Leukemia
An Objective Comparison for Drug Development Professionals
Introduction
The landscape of oncology is continually evolving, with a persistent demand for novel therapeutic agents that offer improved efficacy, selectivity, and safety profiles over existing standards of care. Heterocyclic compounds, particularly those containing the thiadiazole moiety, have garnered significant interest as scaffolds for the development of targeted therapies, most notably as kinase inhibitors. This guide provides a comparative analysis of the investigational compound 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine, hereafter referred to as Pyrimithiadiazole Analogue 8 (PTA-8), against the established standards of care for Chronic Myeloid Leukemia (CML), Imatinib and Dasatinib.
CML is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the formation of the BCR-ABL fusion protein.[1][2][3] This oncoprotein possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and inhibiting apoptosis.[3][4][5][6] The primary therapeutic strategy for CML involves the inhibition of this BCR-ABL kinase. Imatinib, the first-generation tyrosine kinase inhibitor (TKI), revolutionized CML treatment.[4][7][8] Second-generation TKIs, such as Dasatinib, were developed to be more potent and to overcome resistance mechanisms.[2][9][10] This guide presents hypothetical, yet plausible, preclinical data to benchmark PTA-8's performance as a potential next-generation BCR-ABL inhibitor.
Quantitative Performance Analysis
The following tables summarize the in vitro performance of PTA-8 in comparison to Imatinib and Dasatinib. Data represents hypothetical results from preclinical assays designed to assess potency, efficacy, and selectivity.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period.
| Compound | K562 (CML Cell Line) IC50 [nM] | Normal Human Fibroblasts IC50 [nM] | Selectivity Index (Normal/Cancerous) |
| PTA-8 | 15 | >10,000 | >667 |
| Imatinib | 250 | >10,000 | >40 |
| Dasatinib | 1 | 250 | 250 |
Table 2: Biochemical Kinase Inhibition (IC50)
Direct inhibitory activity against the purified BCR-ABL kinase enzyme.
| Compound | BCR-ABL Kinase Inhibition IC50 [nM] |
| PTA-8 | 0.8 |
| Imatinib | 25 |
| Dasatinib | 0.5 |
Table 3: Comparative Pharmacokinetic Profile (Human Predictions)
A summary of predicted pharmacokinetic parameters.
| Parameter | PTA-8 | Imatinib | Dasatinib |
| Bioavailability (F%) | ~65% | 98% | 14-34% |
| Plasma Protein Binding | ~90% | 95% | 96% |
| Metabolism | CYP3A4 (minor) | CYP3A4 (major) | CYP3A4 (major) |
| Half-life (t½) | ~24 hours | ~18 hours | ~3-5 hours |
Signaling Pathway and Experimental Workflow
To contextualize the mechanism of action and the evaluation process, the following diagrams illustrate the targeted biological pathway and the experimental workflow used to generate the comparative data.
Caption: BCR-ABL signaling pathway and points of therapeutic inhibition.
Caption: Workflow for determining in vitro cytotoxicity (IC50).
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols represent standard practices in preclinical drug evaluation.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines a compound's ability to inhibit cell proliferation.
-
Cell Culture and Seeding:
-
Human CML (K562) and normal human fibroblast cell lines are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Cells are harvested during the logarithmic growth phase.
-
A cell suspension is prepared and seeded into 96-well microplates at a density of 5,000 cells per well in 100 µL of medium. Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
PTA-8, Imatinib, and Dasatinib are dissolved in DMSO to create 10 mM stock solutions.
-
Serial dilutions of each compound are prepared in complete growth medium.
-
100 µL of each diluted compound is added to the respective wells. A vehicle control (medium with DMSO) is also included.
-
-
Incubation and Assay:
-
The plates are incubated for 72 hours at 37°C.
-
Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured at 570 nm using a microplate reader.
-
Percent cell viability is calculated relative to the vehicle control.
-
The IC50 values are determined by plotting the percent viability against the log-transformed compound concentrations and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[11][12][13]
-
Protocol 2: Biochemical BCR-ABL Kinase Inhibition Assay
This assay measures the direct inhibition of the target enzyme's activity.
-
Reagents and Plate Preparation:
-
Recombinant human BCR-ABL kinase, a specific peptide substrate, and ATP are used.
-
Test compounds (PTA-8, Imatinib, Dasatinib) are serially diluted in an appropriate assay buffer containing DMSO.
-
The diluted compounds are added to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
A master mix containing the BCR-ABL enzyme and the peptide substrate in assay buffer is prepared.
-
The kinase reaction is initiated by adding ATP to the wells. Control wells include a "no kinase" control for baseline measurement and a "vehicle" control (DMSO) for maximum activity.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
The assay is stopped, and a luminescence-based detection reagent (e.g., Kinase-Glo®) is added. This reagent measures the amount of ATP remaining in the well.
-
A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase.[14]
-
-
Data Analysis:
-
Luminescence is measured using a plate reader.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to the high and low controls.
-
IC50 values are determined by fitting the percent inhibition data to a dose-response curve using non-linear regression.[15]
-
Disclaimer: This guide is for informational purposes for a scientific audience. The compound this compound (referred to as PTA-8) is an investigational chemical. The data presented herein is hypothetical and intended to illustrate a scientifically plausible benchmarking scenario against established standards of care. It does not represent actual clinical or preclinical trial results for this specific molecule.
References
- 1. Ponatinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. ClinPGx [clinpgx.org]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imatinib - Wikipedia [en.wikipedia.org]
- 8. Imatinib: MedlinePlus Drug Information [medlineplus.gov]
- 9. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 10. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 11. The Importance of IC50 Determination | Visikol [visikol.com]
- 12. benchchem.com [benchchem.com]
- 13. ww2.amstat.org [ww2.amstat.org]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
Assessing the Selectivity of 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine for its Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comprehensive framework for assessing the selectivity of a kinase inhibitor, exemplified by the compound 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine. Selectivity is a critical attribute of a therapeutic agent, as it minimizes off-target effects and enhances the safety profile of a drug candidate. This document outlines common experimental approaches, presents data in a structured format, and includes detailed protocols for key assays.
Introduction
This compound is a heterocyclic compound that has been identified as a potential scaffold for kinase inhibitors.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Therefore, inhibitors that selectively target a specific kinase are highly sought after. This guide will explore the methodologies used to determine the selectivity profile of such a compound.
Data Presentation: Kinase Selectivity Profile
A common method to assess kinase inhibitor selectivity is to screen the compound against a large panel of kinases and determine its inhibitory activity, often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The results are then compiled into a table to provide a clear overview of the compound's selectivity.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase A | 10 | 1 |
| Off-Target Kinase B | 150 | 15 |
| Off-Target Kinase C | 800 | 80 |
| Off-Target Kinase D | >10,000 | >1,000 |
| Off-Target Kinase E | 2,500 | 250 |
| Off-Target Kinase F | >10,000 | >1,000 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable selectivity data. Below are methodologies for common assays used in kinase inhibitor profiling.
1. In Vitro Kinase Assay (Radiometric)
This biochemical assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase in the presence of the inhibitor.[2][3][4]
-
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-33P]ATP
-
ATP solution
-
96- or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP. The ATP concentration is typically at or near the Km for each kinase to provide a more accurate measure of intrinsic inhibitor affinity.[2]
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-33P]ATP.
-
Measure the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Competitive Binding Assay
These assays measure the ability of a test compound to displace a known labeled ligand from the ATP-binding site of a kinase, providing a measure of the compound's binding affinity (Kd).[2]
-
Materials:
-
A panel of purified kinases
-
A proprietary, immobilized, active-site directed ligand for each kinase
-
Test compound
-
Appropriate assay buffer
-
Detection system (e.g., fluorescence or luminescence-based)
-
-
Procedure:
-
The kinases are incubated with the immobilized ligand.
-
The test compound is added at various concentrations.
-
The amount of kinase bound to the immobilized ligand is quantified after a period of competitive binding.
-
The Kd is determined from the concentration of the test compound that displaces 50% of the kinase from the immobilized ligand.
-
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
-
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Lysis buffer
-
Equipment for heat shock (e.g., PCR cycler)
-
Instrumentation for protein quantification (e.g., Western blot apparatus or mass spectrometer)
-
-
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Binding of the inhibitor will increase the thermal stability of the target protein, resulting in a shift in its melting curve.
-
Visualization of the Selectivity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
Hazard Summary and Personal Protective Equipment (PPE)
Compounds structurally related to 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine are generally classified as hazardous. The primary risks include being harmful if swallowed and causing skin and serious eye irritation.[1] To mitigate these risks, the following Personal Protective Equipment (PPE) must be worn at all times when handling the compound or its waste:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[1]
-
Body Protection: A laboratory coat must be worn to protect against accidental spills.[1]
Waste Disposal Protocol
The proper segregation and disposal of chemical waste are critical to prevent hazardous reactions and ensure regulatory compliance.[2] Never dispose of this compound down the drain or in regular trash.[2] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]
Step 1: Waste Segregation
Properly segregate waste streams to avoid dangerous reactions.[2]
-
Solid Waste: Collect unused or expired this compound, as well as any contaminated disposable items like weighing paper or paper towels, in a designated hazardous solid waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container.[2] Do not mix with other incompatible waste streams.[2]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[2]
Step 2: Container Management
All waste containers must be in good condition and compatible with the chemical.[2]
-
Keep containers securely closed except when adding waste.[2]
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and indicate the primary hazards (e.g., "Toxic," "Irritant").[2]
Step 3: Spill Management
In the event of a small spill:
-
Absorb the material with an inert absorbent such as vermiculite or sand.[2]
-
Sweep up the absorbed material and place it in the designated solid hazardous waste container.[2]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[2]
-
Decontaminate any surfaces or equipment that came into contact with the chemical. All decontamination materials should also be disposed of as hazardous waste.[2]
Step 4: Final Disposal
Arrange for the collection and disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]
Disposal and Safety Summary
| Category | Guideline | Reference |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves, lab coat. | [1] |
| Solid Waste | Collect in a labeled hazardous waste container. | [2] |
| Liquid Waste | Collect in a separate, labeled hazardous liquid waste container. | [2] |
| Spill Cleanup | Absorb with inert material and collect as hazardous waste. | [2] |
| Final Disposal | Through institutional EHS or a licensed contractor. | [2] |
| Prohibited Disposal Methods | Do not dispose of down the drain or in regular trash. | [2] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 3-(Pyrimidin-2-yl)-1,2,4-thiadiazol-5-amine. The following procedures are based on established safety protocols for handling similar thiadiazole derivatives and are intended to ensure the safety of laboratory personnel and adherence to environmental regulations.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) to be used when handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Respiratory Protection | Government-approved respirator | To be used when ventilation is inadequate or when handling fine powders to avoid inhalation of dust.[4] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, which may cause irritation.[1][4][5] |
| Protective clothing (e.g., lab coat) | To protect against accidental skin exposure.[4][5] | |
| Protective boots (if required by the situation) | For additional protection in case of spills.[4] | |
| Eye/Face Protection | Government-approved eye/face protection (e.g., safety goggles, face shield) | To protect eyes from dust or splashes, which can cause serious irritation.[1][4][5] |
Operational Plan: Safe Handling and Storage
Safe handling and storage are critical to preventing exposure and maintaining the integrity of the compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4][6]
-
Use proper glove removal technique to avoid skin contact.[4]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][6]
-
Store locked up.[3]
-
Avoid heat and sources of ignition.[5]
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container for hazardous waste.[7]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquids.[7] Do not mix with other waste streams.[7]
-
Contaminated Materials: Any materials used for cleaning spills or contaminated during handling (e.g., wipes, gloves) should be collected as solid hazardous waste.[7]
Disposal Procedure:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal service.[7]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[4]
Experimental Workflow: Handling and Disposal
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
